Octavinyloctasilasesquioxane
Description
Overview of Polyhedral Oligomeric Silsesquioxanes (POSS) as Nanoscale Building Blocks
Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with the empirical formula (RSiO1.5)n, where 'R' can be a variety of organic substituents and 'n' is typically 6, 8, 10, or 12. mdpi.com These molecules have garnered considerable interest in both academic and industrial research because they represent a bridge between ceramic and organic materials. acs.orgnih.govrsc.org
POSS molecules are characterized by their well-defined, cage-like nanostructure, which consists of an inorganic silicon-oxygen core. mdpi.comresearchgate.netcsic.es This core provides a rigid and stable framework. csic.es Attached to the silicon atoms at the vertices of this cage are organic functional groups. csic.es This combination of a robust inorganic core and functional organic shell gives POSS a unique hybrid organic-inorganic nature. acs.orgrsc.orgresearchgate.netnih.gov The most common and symmetrical of these are the T8 cubic structures, with the general formula (RSiO1.5)8. csic.es This precise, nanoscale architecture is a key feature that distinguishes POSS from other nanofillers. acs.orgnih.gov
The ability to modify the organic groups on the POSS cage allows for the precise tailoring of material properties. nih.govnih.govrsc.org By incorporating POSS into polymer matrices, researchers can significantly enhance various characteristics of the resulting nanocomposites. rsc.orgbohrium.com These enhancements include improved thermal stability, mechanical strength, and resistance to oxidation and flammability. nih.govmdpi.com The incorporation of POSS can be achieved through blending, grafting, or copolymerization. researchgate.netbohrium.com This versatility makes POSS valuable for developing high-performance materials for a wide range of applications, including electronics, biomedical devices, and advanced coatings. nih.govrsc.orgnih.gov
Specific Focus on Octavinyloctasilasesquioxane (OVS) in Scholarly Investigations
Among the various types of POSS, this compound (OVS) has been the subject of numerous scholarly investigations due to the specific properties imparted by its vinyl functional groups.
OVS possesses eight vinyl groups attached to the corners of its cubic silica (B1680970) core. These vinyl groups are highly reactive and can participate in a variety of chemical reactions, most notably polymerization. researchgate.netnih.gov This reactivity allows OVS to be chemically incorporated into polymer chains through copolymerization or grafting. researchgate.netresearchgate.netresearchgate.net The ability to form strong covalent bonds with the polymer matrix leads to a more uniform dispersion of the nanoscale POSS cages, avoiding the agglomeration issues often seen with passive fillers. nih.gov This integration at the molecular level is crucial for transferring the desirable properties of the POSS cage to the bulk material, resulting in hybrid materials with superior performance. mdpi.combohrium.com For example, OVS has been used as a monomer in the preparation of hybrid monolithic columns for chromatography, demonstrating its utility in creating robust and efficient separation media. researchgate.netopenaccesspub.org
The term "OVS" in some contexts can refer to "Object-Verb-Subject" in linguistics or "Open vSwitch" in computer networking, which have their own distinct historical developments. canvasbusinessmodel.compnas.orgsigcomm.org However, in the context of chemistry, the research into silsesquioxanes dates back to the early 20th century, with significant advancements in their synthesis and characterization occurring in the latter half of the century. The development of POSS as well-defined molecular building blocks has led to a surge of interest in recent decades. researchgate.net Research on OVS, specifically, has evolved from initial synthetic studies to a broad exploration of its use in creating advanced polymers and nanocomposites with tailored properties for a variety of high-tech applications.
Scope and Objectives of Academic Research on OVS
The primary goal of academic research on OVS is to leverage its unique structure and reactivity to develop new materials with enhanced performance characteristics. scribbr.com Research objectives are typically specific, measurable, achievable, relevant, and time-bound (SMART). scribbr.comdiscoverphds.com
Key research objectives in the study of OVS include:
To synthesize and characterize novel polymers and copolymers incorporating OVS. This involves exploring different polymerization techniques to integrate OVS into various polymer backbones. uonbi.ac.ke
To investigate the structure-property relationships in OVS-based nanocomposites. Researchers aim to understand how the concentration and dispersion of OVS affect the thermal, mechanical, and other physical properties of the resulting materials. uonbi.ac.ke
To evaluate the performance of OVS-modified materials in specific high-performance applications. This includes testing their suitability for use in areas such as low-dielectric constant materials for microelectronics, thermally stable coatings, and advanced dental materials. rsc.orgmdpi.comresearchgate.net
To explore new functionalities by modifying the vinyl groups of OVS. This line of inquiry seeks to expand the range of chemical transformations possible with OVS, opening up new avenues for material design.
By systematically pursuing these objectives, the academic community continues to uncover the full potential of this compound as a versatile building block in materials science. atlasti.commwediting.com
Advancing Fundamental Understanding of OVS Chemistry
A deeper understanding of the chemistry of this compound is crucial for its application in materials science. OVS possesses a precise molecular structure, with the chemical formula C₁₆H₂₄O₁₂Si₈ and a molecular weight of approximately 633.04 g/mol . nih.gov The core is a pentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane structure. chemimpex.com The eight vinyl groups are highly reactive, serving as sites for polymerization and functionalization. chemimpex.com
The synthesis of OVS is typically achieved through the hydrolysis and condensation of vinyltrialkoxysilanes, such as triethoxyvinylsilane. researchgate.net This process results in a white, crystalline solid that is stable under various conditions and has a high melting point, exceeding 350 °C. chemimpex.comchemicalbook.com The rigid, cage-like structure of OVS is a key contributor to the enhanced thermal stability observed in OVS-based materials. chemimpex.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,3,5,7,9,11,13,15-octavinyloctasilasesquioxane | chemimpex.com |
| Synonyms | Octavinyl-T8-silsesquioxane, Pervinyloctasilsesquioxane | nih.gov |
| CAS Number | 69655-76-1 | chemimpex.comnih.gov |
| Molecular Formula | C₁₆H₂₄O₁₂Si₈ | nih.gov |
| Molecular Weight | 633.04 g/mol | nih.gov |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| Melting Point | >350 °C | chemimpex.comchemicalbook.com |
| Topological Polar Surface Area | 111 Ų | alfa-chemistry.com |
Exploring Novel Methodologies for OVS-Based Material Development
The eight vinyl groups on the OVS cage are amenable to a variety of chemical reactions, enabling the creation of a diverse range of materials. Researchers have explored several methodologies to incorporate OVS into larger structures and to functionalize its surface.
Free Radical Polymerization : OVS can be copolymerized with various vinyl monomers. For instance, it has been used to create hybrid nanocomposites with polymethylmethacrylate (PMMA) and poly(acetoxystyrene). researchgate.netacs.org In these systems, OVS acts as a multifunctional cross-linker, enhancing the properties of the resulting polymer network. acs.org
Hydrosilylation : This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond. It is a common method for grafting OVS onto other silicone-based materials or for attaching other functional molecules to the OVS core. rsc.org
Thiol-ene Reactions : The vinyl groups of OVS can readily react with thiol-containing compounds (dithiols) in the presence of a radical initiator or UV light. dntb.gov.ua This "click chemistry" approach is highly efficient for creating cross-linked hybrid gels and networks. dntb.gov.ua
Metathesis Reactions : Olefin metathesis, particularly cross-metathesis using catalysts like Grubbs' catalyst, has been employed to introduce new functional groups onto the OVS cage, such as terminal bromophenyl groups. rsc.org
Coupling Reactions : Catalytic coupling reactions, including Heck and Sonogashira couplings, have been used to further modify OVS. rsc.org For example, Heck coupling with iodobenzene (B50100) can attach phenyl groups to the cage. rsc.org
Friedel-Crafts Reaction : OVS can be cross-linked with aromatic compounds like benzene (B151609) using a Friedel-Crafts catalyst (e.g., AlCl₃) to produce highly porous hybrid polymers with large surface areas. researchgate.net
Table 2: Methodologies for OVS-Based Material Development
| Methodology | Reactants | Resulting Material Type | Key Feature | Source |
|---|---|---|---|---|
| Free Radical Polymerization | OVS, vinyl monomers (e.g., PMMA) | Nanocomposite | Enhances polymer thermal and mechanical properties. | researchgate.netacs.org |
| Hydrosilylation | OVS, compounds with Si-H bonds | Functionalized OVS | Covalent attachment of silanes. | rsc.org |
| Thiol-ene Reaction | OVS, dithiol compounds | Cross-linked hybrid gel | Efficient network formation. | dntb.gov.ua |
| Cross-Metathesis | OVS, functionalized olefins | Functionalized OVS | Introduction of specific end groups. | rsc.org |
| Heck Coupling | OVS, aryl halides (e.g., iodobenzene) | Aryl-functionalized OVS | Attachment of aromatic moieties. | rsc.org |
| Friedel-Crafts Reaction | OVS, benzene | Porous hybrid polymer | Creates high surface area materials. | researchgate.net |
Addressing Contemporary Challenges in Materials Science and Engineering
The incorporation of OVS into materials provides a pathway to address several persistent challenges in materials science and engineering, primarily by creating hybrid materials that combine the advantages of both inorganic and organic components.
Enhanced Thermal Stability : A significant challenge for many polymers is their relatively low thermal stability. The inclusion of the rigid, inorganic Si-O-Si core of OVS into polymer matrices can significantly increase their thermal decomposition temperature and glass transition temperature (Tg). chemimpex.comacs.org
Improved Mechanical Properties : OVS acts as a nanoscale reinforcing agent. When dispersed within a polymer matrix, the rigid, three-dimensional structure of OVS particles enhances the material's strength, modulus, and rigidity without significantly increasing its weight. nanoshel.comchemimpex.com
Reduced Flammability : Polymer composites containing OVS often exhibit reduced flammability. nanoshel.com The silicon-rich OVS can promote the formation of a protective ceramic-like char layer upon combustion, which insulates the underlying material and reduces the heat release rate. nanoshel.com
Advanced Dielectric Materials : In the electronics industry, there is a constant demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption in microchips. The cage-like, low-density structure of OVS makes it a suitable component for creating high-performance, low-k dielectric materials. chemimpex.com
Tailored Surface Properties : OVS can be used to engineer surfaces with specific properties. For example, it has been used in the synthesis of superhydrophobic surfaces. chemicalbook.com The combination of the micro/nano-scale protrusions formed by OVS condensation and the low surface energy of the material leads to extreme water repellency. chemicalbook.com
Table 3: OVS in Addressing Material Science Challenges
| Challenge | OVS-Based Solution | Research Finding | Source |
|---|---|---|---|
| Low Thermal Stability | Incorporating OVS into polymers. | Increases the glass transition temperature (Tg) and thermal stability of polymers like poly(acetoxystyrene). | acs.org |
| Insufficient Mechanical Strength | Using OVS as a nanofiller. | Enhances the strength, modulus, and rigidity of polymer composites. | nanoshel.comchemimpex.com |
| Polymer Flammability | Blending OVS into polymers. | Reduces heat discharge and viscosity, improving fire resistance. | nanoshel.com |
| Need for Low-k Dielectrics | Developing OVS-based materials. | The unique architecture of OVS is suitable for producing high-performance dielectric materials for electronics. | chemimpex.com |
| Surface Control (e.g., Hydrophobicity) | Synthesizing OVS-polymer composites. | OVS can condense into micro/nano-protrusions on a substrate, creating superhydrophobic surfaces. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNRMDCQDJIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
188356-58-3 | |
| Record name | Octavinyloctasilsesquioxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188356-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70989772 | |
| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69655-76-1 | |
| Record name | Octa(vinylsilasesquioxane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octavinyl-T8-silsesquioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Octavinyloctasilasesquioxane and Its Derivatives
Direct Synthesis Pathways for OVS
The direct synthesis of OVS is most commonly achieved through the hydrolytic condensation of vinyl-substituted silane (B1218182) precursors.
Hydrolytic Condensation of Triethoxyvinylsilane and Related Precursors
The general steps of the reaction can be outlined as follows:
Hydrolysis: The ethoxy groups on the triethoxyvinylsilane are replaced by hydroxyl groups in the presence of water. This can be catalyzed by either an acid or a base. nih.gov
Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bonds, releasing water or ethanol (B145695) in the process. nih.gov This step-by-step linkage of silane units ultimately leads to the formation of the OVS cage.
The reaction can be represented by the following general equation:
8 C₂H₃Si(OC₂H₅)₃ + 12 H₂O → (C₂H₃SiO₁.₅)₈ + 24 C₂H₅OH
Various catalysts are employed to control the hydrolysis and condensation reactions, influencing both the yield and the purity of the final OVS product. Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a particularly effective catalyst for this purpose. researchgate.net The fluoride ion in TBAF is known to catalyze both the hydrolysis and condensation of alkoxysilanes. researchgate.net It can act as a base, activating water molecules for nucleophilic attack on the silicon atom. researchgate.net The use of TBAF has been shown to significantly improve the yields of octasilsesquioxane cages from the hydrolytic condensation of triethoxysilanes, especially in the presence of limited water. researchgate.net
The catalytic activity of TBAF is multifaceted. It can facilitate the deprotection of silyl (B83357) groups and participate in fluorination reactions. sigmaaldrich.com In the context of OVS synthesis, its primary role is to promote the formation of the siloxane cage structure under controlled conditions. researchgate.net
Achieving high yields and purity of OVS requires careful optimization of several reaction parameters. The choice of solvent, temperature, and reactant concentrations can significantly impact the outcome of the synthesis. researchgate.netprismbiolab.comscielo.br For instance, the use of solvents like dioxane has been found to be beneficial in certain related reactions. researchgate.net
The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to identify the ideal combination of factors. prismbiolab.com Key parameters that are typically varied and studied include:
| Parameter | Effect on Synthesis |
| Solvent | Can influence the solubility of reactants and intermediates, affecting reaction rates and product distribution. Acetonitrile has been identified as a "greener" and effective solvent in similar oxidative coupling reactions. scielo.br |
| Temperature | Affects the rates of both hydrolysis and condensation. Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable byproducts. scielo.br |
| Catalyst Concentration | The amount of catalyst, such as TBAF, needs to be carefully controlled to ensure efficient reaction without promoting side reactions. researchgate.net |
| Reactant Stoichiometry | The ratio of triethoxyvinylsilane to water is a critical factor in controlling the extent of hydrolysis and the subsequent condensation pathways. nih.gov |
Recent advancements in machine learning and automated systems are also being applied to accelerate the optimization of reaction conditions, moving from traditional trial-and-error methods to more predictive and efficient strategies. beilstein-journals.orgnih.gov
"Green" Synthesis Methods in OVS Production
In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthesis methods for nanomaterials, including OVS. nih.govresearchgate.netekb.eg These methods aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and utilize renewable resources. researchgate.net
While specific green synthesis routes for OVS are still an emerging area of research, the principles of green chemistry are being applied to the broader field of silsesquioxane synthesis. This includes the use of less toxic solvents, such as acetonitrile, which has been shown to be a viable alternative to more hazardous options like dichloromethane (B109758) and benzene (B151609) in related reactions. scielo.br Furthermore, the use of biological systems like microorganisms and plant extracts for nanoparticle synthesis is a rapidly developing field that could potentially be adapted for OVS production in the future. nih.govekb.egmdpi.com The focus is on creating sustainable processes that are both economically viable and environmentally benign. researchgate.net
Functionalization Strategies for Octavinyloctasilasesquioxane
The eight vinyl groups on the OVS cage provide reactive handles for a wide range of chemical modifications, allowing for the tailoring of its properties for specific applications. nih.govresearchgate.net
Grafting and Post-Functionalization Techniques
Grafting and post-functionalization refer to the chemical modification of the pre-formed OVS cage. These techniques are essential for creating hybrid organic-inorganic materials with desired functionalities. researchgate.netresearchgate.net
Several chemical reactions can be employed to modify the vinyl groups of OVS:
Hydrosilylation: This is a common method for attaching a variety of functional groups to the OVS core. researchgate.net
Thiol-ene "Click" Chemistry: The vinyl groups readily react with thiols in the presence of a radical initiator or UV light, providing a highly efficient and versatile method for functionalization. researchgate.netdicp.ac.cnnih.gov This reaction is often used to create monolithic materials for chromatography. researchgate.netdicp.ac.cn
Cross-Metathesis: This reaction, often catalyzed by ruthenium complexes, allows for the modification of the vinyl groups with other olefins. nih.gov
Friedel-Crafts Alkylation: This reaction can be used to attach aromatic groups, such as phenethyl groups, to the OVS cage using a catalyst like aluminum chloride. researchgate.net
Addition of Dichlorocarbene: This reaction modifies the vinyl double bonds to introduce dichlorocyclopropane functionalities. researchgate.net
These functionalization strategies have been used to synthesize a variety of OVS derivatives with tailored properties for applications in areas such as coatings, adhesives, and nanotechnology. chemimpex.com For example, functionalization can improve the thermal stability and processability of polymers when OVS is incorporated as a nanocomposite. acs.org
The choice of functionalization technique depends on the desired final properties of the material. A summary of common techniques and their outcomes is presented below:
| Functionalization Technique | Reagents/Catalysts | Outcome |
| Hydrosilylation | Hydrosilanes, Platinum catalysts | Attachment of various organosilicon groups |
| Thiol-ene "Click" Chemistry | Thiols, Radical initiators/UV light | Formation of thioether linkages, high efficiency |
| Cross-Metathesis | Olefins, Ruthenium catalysts (e.g., Grubbs' catalyst) | Carbon-carbon bond formation, modification of vinyl side chains |
| Friedel-Crafts Alkylation | Aromatic compounds (e.g., benzene), Lewis acids (e.g., AlCl₃) | Attachment of aromatic groups |
| Dichlorocarbene Addition | Chloroform, Phase transfer catalyst | Formation of dichlorocyclopropane rings |
Plasma Functionalization for Surface Modification of OVS
Chemical Transformations of Vinyl Groups on OVS
The eight vinyl groups attached to the silica (B1680970) core of OVS are susceptible to a variety of chemical transformations, allowing the OVS molecule to act as a multifunctional cross-linking agent or a core for star-shaped polymers. dntb.gov.uaacs.org
Hydrosilylation is a fundamental and commercially significant reaction in organosilicon chemistry, describing the addition of a silicon-hydride (Si–H) bond across an unsaturated bond, such as the C=C double bond of the vinyl groups on OVS. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. wikipedia.orgnih.gov
The reaction proceeds via a mechanism known as the Chalk-Harrod mechanism, where the catalyst activates both the Si-H bond and the alkene. wikipedia.org For terminal alkenes like the vinyl groups on OVS, the addition is typically anti-Markovnikov, meaning the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org This transformation converts the vinyl groups into stable ethyl-silane linkages, effectively incorporating the hydrosilane reagent onto the POSS cage. This method is crucial for preparing a vast range of organosilicon compounds and hybrid materials. wikipedia.org
Table 2: General Scheme for Hydrosilylation of an OVS Vinyl Group
| Reactant 1 | Reactant 2 | Catalyst | Product Linkage |
| POSS-CH=CH₂ | H-SiR₃ | Platinum Complex | POSS-CH₂-CH₂-SiR₃ |
This table illustrates the anti-Markovnikov addition of a hydrosilane to a vinyl group on the OVS core. wikipedia.org
Metathesis Reactions
Olefin metathesis, a powerful carbon-carbon double bond forming reaction, serves as a versatile tool for the functionalization of this compound (OVS). researchgate.netuchicago.edu This method, particularly through cross-metathesis (CM), allows for the direct modification of the vinyl groups at the corners of the OVS cage, enabling the introduction of a wide array of organic functionalities. researchgate.net The reaction involves a transition-metal carbene catalyst, typically based on ruthenium or molybdenum, which facilitates the cleavage and reformation of C=C bonds. researchgate.net
A common strategy involves the reaction of OVS with various styrene (B11656) derivatives in the presence of a Grubbs catalyst. researchgate.netcaltech.edu This approach has been successfully employed to attach functional groups suitable for further chemical transformations. For instance, the cross-metathesis of OVS with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene yields a POSS derivative decorated with eight aryl borate (B1201080) groups, creating a versatile precursor for Suzuki coupling reactions. researchgate.net Similarly, reaction with bromophenyl-containing olefins can introduce terminal bromophenyl groups, which can then be used in subsequent coupling reactions like Sonogashira coupling. researchgate.net
The synthetic utility of metathesis extends to creating precursors for dendrimers and star polymers. researchgate.net By carefully selecting the olefin partner, researchers can introduce specific functionalities onto the OVS core, which can then act as initiation or branching points for polymer growth. This gradual, controlled functionalization allows for the design of complex, nanostructured hybrid molecules. researchgate.netsigmaaldrich.com The (E)-stereoselective introduction of styrene derivatives to the cubic T8 core is an additional advantage of this methodology. sigmaaldrich.com
| Reactants | Catalyst | Functional Group Introduced | Application/Product | Reference |
| This compound (OVS), o-carboranyl-styrene derivatives | Olefin cross-metathesis catalyst | o-carborane clusters | Photoluminescent hybrid materials | researchgate.net |
| This compound (OVS), 4-bromostyrene | Grubbs catalyst | Bromophenyl groups | Precursor for further functionalization (e.g., Sonogashira coupling) | researchgate.net |
| This compound (OVS), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene | Grubbs catalyst | Aryl borate groups | Precursor for Suzuki coupling reactions | researchgate.net |
| This compound (OVS), Styrene derivatives | Ruthenium-based catalysts | Styryl substituents | Precursors for dendrimers and star polymers | researchgate.netsigmaaldrich.com |
Free Radical Polymerization
Free radical polymerization is a fundamental process in polymer chemistry, and this compound is often incorporated into materials synthesized via this mechanism, primarily as a multifunctional cross-linking agent. researchgate.netresearchgate.netnih.govflinders.edu.au The eight vinyl groups on the OVS cage can participate in polymerization reactions, connecting multiple polymer chains to form a network structure. researchgate.net This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as dicumyl peroxide (DCP) or azoisobutyronitrile (AIBN). researchgate.netresearchgate.net
The incorporation of OVS into polymer matrices through free radical polymerization leads to the formation of organic-inorganic hybrid nanocomposites. researchgate.net These materials often exhibit enhanced thermal stability and mechanical properties compared to the neat polymer. The OVS cage acts as a rigid, nanoscale junction point, effectively reinforcing the polymer structure. nih.gov
While OVS is more commonly used as a comonomer or cross-linker, the vinyl groups themselves can be polymerized. researchgate.net However, controlling the polymerization of all eight groups on the OVS molecule to form a well-defined homopolymer is challenging. Instead, it is more frequently copolymerized with other vinyl monomers, such as styrene or acrylates, to create hybrid materials with tailored properties. researchgate.netnih.gov Bifunctional POSS molecules, derived from OVS, can also be copolymerized with organic monomers via free radical polymerization, allowing for precise control over the final hybrid architecture. researchgate.net
| Polymerization Type | Role of OVS | Initiator Example | Resulting Material | Reference |
| Cross-linking of existing polymers | Cross-linking agent | Dicumyl peroxide (DCP) | Cross-linked polymer networks with enhanced thermal stability | researchgate.net |
| Copolymerization | Comonomer / Cross-linker | Azoisobutyronitrile (AIBN) | Organic-inorganic hybrid nanocomposites | researchgate.netresearchgate.net |
| Polymerization of bifunctional POSS | Monomer | Radical Initiator | Hybrid nanocomposites with controlled architecture | researchgate.net |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. nih.govresearchgate.netethz.ch This method's utility has been extended to the creation of sophisticated OVS-based hybrid materials. researchgate.netmdpi.com The process typically involves a transition metal catalyst, often a copper complex, which reversibly activates and deactivates the growing polymer chain through a halogen atom transfer process. mdpi.com
In the context of OVS, ATRP is particularly valuable when using bifunctional POSS cages as initiators. researchgate.net These bifunctional cages, which can be synthesized with initiator moieties (like alkyl halides) alongside other functional groups on the same OVS core, act as a central point from which polymer chains can be grown in a controlled manner. researchgate.netresearchgate.net This "grafting from" approach allows for the creation of star-like polymers where the OVS cage serves as the core and the ATRP-synthesized polymers form the arms.
This level of control allows for the precise engineering of macromolecular structures. researchgate.net For example, a POSS cage can be functionalized with a specific number of initiating sites, thereby controlling the number of polymer arms in the final star polymer. The living nature of ATRP also permits the synthesis of block copolymers, where different monomer blocks can be sequentially grown from the OVS core, leading to highly complex and functional nanostructures. nih.gov
| ATRP Strategy | Role of OVS Derivative | Catalyst System (Typical) | Resulting Architecture | Reference |
| "Grafting From" | Multifunctional Initiator | Copper complex with nitrogen-based ligand (e.g., CuBr/dNbipy) | Star-like polymers with a POSS core | researchgate.netresearchgate.net |
| Copolymerization | Monomer (using bifunctional POSS) | Copper-based catalyst | Linear or branched polymers with pendant POSS cages | researchgate.netmdpi.com |
| Block Copolymer Synthesis | Macroinitiator | Copper-based catalyst | POSS-core star block copolymers | nih.gov |
Synthetic Routes to OVS-Based Hybrid Architectures
The creation of complex hybrid architectures based on this compound involves a range of synthetic strategies designed to integrate the inorganic OVS core with organic polymer components. researchgate.net These methods aim to build materials that combine the rigidity and thermal stability of the silsesquioxane cage with the processability and functional versatility of organic polymers. nih.govaau.dk Key approaches include leveraging the reactivity of the vinyl groups through various polymerization techniques and building custom POSS cages with multiple, distinct functionalities. researchgate.netresearchgate.net
Co-hydrolysis and Co-condensation Approaches
A foundational method for creating tailored POSS structures is the co-hydrolysis and co-condensation of different organosilane precursors. researchgate.netmdpi.com This "bottom-up" approach allows for the synthesis of bifunctional or multifunctional POSS cages in a single step. researchgate.net The process involves reacting a mixture of two or more trialkoxysilanes, such as vinyltrimethoxysilane (B1682223) and another trialkoxysilane bearing a different functional group (e.g., (3-chloropropyl)trimethoxysilane), under controlled conditions, often in an alcohol medium with an acid or base catalyst. researchgate.net
The key advantage of this method is the ability to control the statistical incorporation of different functional groups onto the final POSS cage structure by adjusting the feed ratio of the silane monomers. researchgate.net For example, by co-condensing vinyltrimethoxysilane, (3-chloropropyl)trimethoxysilane, and propyltrimethoxysilane, it is possible to synthesize POSS molecules containing a controlled number of vinyl, chloropropyl, and non-reactive propyl groups on the same cage. researchgate.net This yields bifunctional structures like [Si8O12(CH=CH2)(C3H6Cl)(C3H7)6], which possess two distinct reactive sites—the vinyl group for radical polymerization or hydrosilylation, and the chloropropyl group for nucleophilic substitution reactions. researchgate.net This precise control over the substitution pattern is crucial for designing advanced hybrid materials. researchgate.net
Development of Bifunctional POSS Structures
Bifunctional Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of hybrid molecules where a single silsesquioxane cage is decorated with at least two different types of reactive functional groups. sigmaaldrich.comresearchgate.net The development of these structures is a significant advancement, as they serve as powerful building blocks for creating complex, well-defined materials. nih.gov These molecules offer the potential for orthogonal chemical reactions, where each type of functional group can be addressed independently to build up more elaborate architectures.
Synthesis of bifunctional POSS can be achieved through several routes. The co-hydrolysis and co-condensation of different silane precursors is a direct, one-pot method to generate cages with a statistical distribution of functionalities. researchgate.net Alternatively, post-functionalization of a monosubstituted or homoleptic POSS cage, like OVS, can be used. researchgate.netsigmaaldrich.com For instance, cross-metathesis can be used to convert some, but not all, of the vinyl groups on an OVS cage to another functional group, thereby creating a bifunctional structure. sigmaaldrich.com
These bifunctional molecules are invaluable for multi-step synthetic strategies. A cage containing both vinyl and halide groups, for example, can first undergo a radical polymerization or hydrosilylation reaction at the vinyl site, followed by a nucleophilic substitution or coupling reaction at the halide site. researchgate.net This stepwise approach provides precise control over the final structure of the organic-inorganic hybrid material.
| Synthetic Method | Precursors | Resulting Bifunctional POSS Example | Potential Subsequent Reactions | Reference |
| Co-hydrolysis & Co-condensation | vinyltrimethoxysilane, (3-chloropropyl)trimethoxysilane, propyltrimethoxysilane | [Si8O12(CH=CH2)(C3H6Cl)(C3H7)6] | Free radical polymerization (vinyl), Nucleophilic substitution (chloropropyl) | researchgate.net |
| Cross-Metathesis | This compound, Functionalized Olefin | OVS with a mix of vinyl and new functional groups | Orthogonal chemistries depending on the introduced group | sigmaaldrich.com |
Polymerization Mechanisms and Hybrid Nanocomposite Formation with Octavinyloctasilasesquioxane
OVS as a Crosslinking Agent in Polymer Systems
Crosslinking is a chemical process that forms bonds between polymer chains, creating a three-dimensional network structure. specialchem.comresearchgate.net This process transforms polymers, often enhancing their mechanical strength, thermal stability, and chemical resistance. specialchem.comlohtragon.com OVS, with its eight reactive vinyl groups, is utilized as an effective crosslinking agent. chemicalbook.comresearchgate.net The presence of these multiple reactive sites on a single, rigid molecule allows for the formation of a dense and robust polymer network. researchgate.net
The crosslinking mechanism in OVS-polymer composites involves the formation of covalent bonds between the vinyl groups of the OVS molecule and the surrounding polymer chains. specialchem.com This process is typically initiated through chemical reactions such as free radical polymerization or addition reactions. specialchem.com For instance, in the presence of a free radical initiator like dicumyl peroxide, the double bonds of the vinyl groups on OVS can open and react with active sites on the polymer backbones. researchgate.netfujifilm.com
This reaction incorporates the OVS cage directly into the polymer matrix, with each OVS molecule acting as a junction point linking multiple polymer chains together. researchgate.net The result is a stable, three-dimensional network where the polymer chains are interconnected, restricting their individual movement and leading to a more rigid and stable material. researchgate.net
The molecular architecture of a polymer network plays a critical role in determining the final properties of the material. researchgate.netumn.edu The incorporation of OVS as a crosslinking agent has a profound influence on this architecture. Unlike linear crosslinking agents that connect two polymer chains, the eight-armed structure of OVS allows it to function as a high-functionality crosslinking node.
This leads to the formation of a highly branched or star-shaped network topology where polymer chains radiate from the central OVS core. acs.orgpsu.edu This architecture results in:
Increased Crosslink Density: The ability of one OVS molecule to bond with up to eight polymer chains significantly increases the number of crosslinks per unit volume. sigmaaldrich.com
Enhanced Rigidity and Stability: The rigid inorganic core of OVS, combined with the dense network it creates, imparts greater stiffness and thermal stability to the polymer composite. specialchem.comresearchgate.net
Nanoscale Reinforcement: The OVS molecules are dispersed at a nanometer level, creating a molecular-level hybrid material that effectively prevents the aggregation of inorganic particles and ensures homogeneous reinforcement. psu.edu This controlled dispersion leads to dramatic improvements in the thermal and mechanical properties of the resulting materials. psu.edumdpi.com
Free Radical Polymerization Involving OVS
Free radical polymerization is a common chain-growth polymerization method initiated by free radicals, which are generated from initiator molecules like azo compounds or peroxides. fujifilm.compharmacy180.com This technique is widely used to synthesize polymers from monomers containing carbon-carbon double bonds, such as the vinyl groups in OVS. fujifilm.compolymerinnovationblog.com
A notable example of free radical polymerization involving OVS is the synthesis of poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) (PAS-POSS) hybrid nanocomposites. acs.orgpsu.edu These materials are created by the copolymerization of acetoxystyrene with OVS. acs.org
The synthesis is typically carried out using a conventional free radical polymerization technique. acs.org In a representative procedure, acetoxystyrene and OVS monomers are dissolved in a solvent such as 1,4-dioxane. acs.org An initiator, commonly azobisisobutyronitrile (AIBN), is added to the solution, which is then heated under a nitrogen atmosphere to initiate the polymerization. acs.org The resulting product is a star-shaped PAS-POSS hybrid nanocomposite, which can be precipitated and purified. acs.orgpsu.edu The incorporation of the OVS cages into the polyacetoxystyrene matrix has been shown to significantly enhance the material's glass transition temperature (Tg) and thermal decomposition temperature. psu.edumdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Monomers | Acetoxystyrene and this compound (OVS/POSS) | acs.org |
| Polymerization Type | Free Radical Polymerization | acs.orgpsu.edu |
| Initiator | Azobisisobutyronitrile (AIBN) | acs.org |
| Solvent | 1,4-dioxane (dried) | acs.org |
| Reaction Conditions | 70 °C under a nitrogen atmosphere for 8 hours | acs.org |
| Product Structure | Star-shaped PAS-POSS inorganic-organic hybrid nanocomposite | acs.orgpsu.edu |
A key advantage of synthesizing hybrid nanocomposites through this method is the ability to precisely control the amount of OVS incorporated into the polymer structure. acs.org Research has demonstrated that the OVS content within the PAS-POSS nanocomposites can be effectively adjusted simply by varying the initial feed ratio of the OVS monomer relative to the acetoxystyrene monomer in the reaction mixture. acs.orgresearchgate.net This control allows for the fine-tuning of the final material's properties, as the OVS content directly influences characteristics like thermal stability and dielectric constant. psu.eduresearchgate.net
| OVS Feed Ratio (mol %) | Resulting OVS Content in Nanocomposite (wt %) | Reference |
|---|---|---|
| Varying Feed Ratios | Content can be controlled and calculated via FTIR data | acs.orgresearchgate.net |
Ring-Opening Polymerization (ROP) Catalysis with OVS-Based Systems
Ring-opening polymerization (ROP) is another major polymerization method, particularly for cyclic monomers like cyclic esters (e.g., ε-caprolactone), cyclosiloxanes, and O-carboxyanhydrides. mdpi.comfrontiersin.orgmdpi.com This process can be catalyzed by a variety of compounds, including organocatalysts and metal complexes. researchgate.netrsc.org
While OVS is primarily used as a multifunctional monomer and crosslinker due to its eight reactive vinyl groups, the broader class of silsesquioxane-based materials has found application in ROP catalysis. For instance, phosphazene-functionalized silsesquioxane porous polymers have been successfully developed and used as reusable, thermally stable heterogeneous catalysts for the bulk ring-opening polymerization of ε-caprolactone. mdpi.com In such systems, the silsesquioxane framework acts as a robust support for the catalytically active sites. mdpi.com The ROP of cyclosiloxanes, which are structurally related to the OVS core, is a common method for producing polysiloxanes with controlled molecular weights and well-defined structures. mdpi.comresearchgate.net However, the direct use of this compound itself as a primary catalyst for ROP is not a widely documented application.
OVS-Anchored Multiboranes as Lewis Acid Catalysts for ROP of Epoxides
Polyhedral Oligomeric Silsesquioxane (POSS) cages, such as OVS, serve as well-defined nanoscopic substrates for creating multi-center Lewis acid catalysts. chinesechemsoc.org By anchoring multiple borane (B79455) units onto the OVS scaffold, it is possible to generate catalysts with high local concentrations of active sites, leading to enhanced reactivity in processes like the ring-opening polymerization (ROP) of epoxides. chinesechemsoc.org This approach leverages the precise three-dimensional structure of the OVS cage to control the spatial arrangement of the catalytic centers. chinesechemsoc.org Organoboranes have become increasingly important in enabling controlled ROP, and integrating them into a macromolecular framework like OVS can overcome limitations associated with simpler borane catalysts, such as dilution effects and limited activity. chinesechemsoc.org
The creation of OVS-anchored multiborane catalysts is achieved through the hydroboration of the eight vinyl groups on the OVS core (V8-POSS). A common and highly effective reagent for this transformation is 9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN. orgsyn.orgnih.govwikipedia.org 9-BBN is a hydroboration reagent that exists as a stable, hydride-bridged dimer but readily cleaves to its monomeric form in the presence of substrates like alkenes. nih.govwikipedia.org
The reaction involves the addition of the B-H bond of 9-BBN across the C=C double bond of each of the eight vinyl groups on the OVS molecule. This process results in a new nanoscopic structure where eight borane moieties are covalently attached to the central silsesquioxane cage, creating a multi-center Lewis acid catalyst designated as POSS-B8. chinesechemsoc.org The high regioselectivity of 9-BBN ensures the formation of a well-defined catalytic structure. wikipedia.org
The unique structure of the POSS-B8 catalyst leads to exceptional catalytic performance in the ROP of epoxides, with a turnover frequency (TOF) reported as high as 3750 h⁻¹ per borane. chinesechemsoc.org The structure-activity relationship is explained by a "self-concentrating synergistic effects" model. chinesechemsoc.org This model posits that the high local density and close proximity of the borane active sites on the rigid POSS framework are crucial for the enhanced activity. chinesechemsoc.org
Key findings from research and computational studies include:
Synergistic Activation: Density functional theory (DFT) calculations suggest that the polymerization proceeds via an "intramolecular" propagation mode, where one borane active site is assisted in a concerted manner by three adjacent boranes on the same POSS cage. chinesechemsoc.org
Lower Activation Energy: This cooperative effect results in a significantly lower activation energy for the chain propagation step (15.0 kcal mol⁻¹) compared to simpler, single-site borane catalysts. chinesechemsoc.org
Robustness: The covalent anchoring of the borane units to the thermally stable POSS core results in a catalyst that is also thermally robust. chinesechemsoc.org
This design strategy, which creates a high density of interacting catalytic centers on a single nanoscopic molecule, represents a novel approach to developing highly efficient and stable Lewis acid catalysts. chinesechemsoc.org
| Catalyst Feature | Description | Implication on Activity |
| Scaffold | This compound (V8-POSS) | Provides a rigid, nanoscopic, three-dimensional framework. |
| Active Sites | Eight borane units anchored to the cage | Creates a high local concentration of catalytic centers. |
| Mechanism | Intramolecular synergistic catalysis | Multiple borane units cooperate to lower the activation energy of polymerization. chinesechemsoc.org |
| Model | "Self-concentrating synergistic effects" | Explains the remarkably high turnover frequency and efficiency of the catalyst. chinesechemsoc.org |
Organocatalytic Controlled/Living ROP of Cyclotrisiloxanes
The synthesis of well-defined polysiloxanes with controlled molecular weights and narrow polydispersity has traditionally been challenging. nih.gov Anionic ROP initiated by lithium compounds was a primary method, but it requires stringently dry and pure reagents to prevent side reactions. nih.gov A significant advancement is the development of organocatalytic controlled/living ring-opening polymerization (ROP) of cyclotrisiloxanes. nih.govresearchgate.netrsc.org This method employs strong organic bases as catalysts and allows for the convenient synthesis of a variety of polysiloxanes with precisely controlled structures. researchgate.netrsc.org
A key innovation in this system is the use of water as an initiator in conjunction with strong organic base catalysts. researchgate.netrsc.orgencyclopedia.pub This approach simplifies the polymerization process, even allowing for the use of non-dehydrated solvents in some cases. researchgate.netrsc.org
The catalysts are typically strong, non-nucleophilic organic bases, including:
Amidines
Guanidines
Phosphazene bases
Proazaphosphatranes
Among these, guanidines containing an R–N=C(N)–NH–R′ unit have demonstrated excellent catalytic performance. researchgate.netrsc.orgmdpi.com The catalytic activity of these bases is directly related to their Brønsted basicity and their efficiency in promoting proton transfer during the polymerization reactions. nih.govresearchgate.net This method has been successfully used to polymerize various cyclotrisiloxanes, yielding polysiloxanes with number-average molecular weights (Mn) ranging from 2.64 to 102.3 kg mol⁻¹ and narrow polydispersity (Đ = 1.03–1.16). researchgate.netrsc.org
| Base Type | Example | Catalytic Performance |
| Guanidines | 1,3-trimethylene-2-propylguanidine | Excellent performance as a catalyst. researchgate.netrsc.org |
| Phosphazene Bases | Et-P₂ | Showed significantly high catalytic activity due to very high Brønsted basicity. nih.gov |
| Amidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Effective catalyst for ROP. researchgate.net |
Kinetic studies have demonstrated that the polymerization proceeds through an initiator/chain-end activation mechanism . nih.govresearchgate.netresearchgate.net This mechanism involves two key activation steps mediated by the organic base catalyst:
Initiation: The strong organic base activates the water initiator, facilitating its nucleophilic attack on a cyclotrisiloxane (B1260393) monomer. This ring-opens the monomer and generates a linear siloxane chain with a terminal silanol (B1196071) (Si-OH) group. nih.govresearchgate.net
Propagation: The catalyst then activates the terminal silanol group of the propagating polysiloxane chain. nih.govresearchgate.netacs.org This activated chain end then attacks the next cyclotrisiloxane monomer, extending the polymer chain. acs.org
This process continues in a controlled/living fashion, where termination and chain-transfer reactions are minimized. researchgate.net The controlled nature of this polymerization allows for the synthesis of complex structures like block copolymers by the sequential addition of different monomers and the introduction of specific end-groups by using functional chlorosilanes as capping agents. nih.govresearchgate.net
Fabrication of Hybrid Monolithic Columns via In-Situ Polymerization
This compound is a crucial component in the fabrication of advanced organic-inorganic hybrid monolithic columns used in separation science, such as capillary liquid chromatography. researchgate.netoap-lifescience.org These columns are typically prepared via in-situ polymerization within the confines of a capillary. oap-lifescience.orgnih.gov The incorporation of OVS at the molecular level creates a material with ceramic-like properties, significantly enhancing the mechanical and pH stability of the resulting monolith compared to purely organic polymer columns. mdpi.com
The fabrication process generally involves the free-radical copolymerization of OVS with an organic monomer and a cross-linker in the presence of a porogenic solvent system and a thermal or photo-initiator. researchgate.netoap-lifescience.org
Functional Monomer: this compound (OVS) provides the inorganic, cage-like core that reinforces the structure. researchgate.netmdpi.com
Cross-linker: A molecule like ethylene (B1197577) glycol dimethacrylate (EDMA) is used to form the polymer network. researchgate.net
Porogenic System: Porogens, such as 1-dodecanol (B7769020) and dimethylbenzene, are solvents used to create the desired continuous porous structure of the monolith during polymerization. researchgate.net
Initiator: An initiator, such as benzoyl peroxide (BPO), is used to start the polymerization process. researchgate.net
The resulting poly(OVS-co-EDMA) hybrid monolith exhibits a well-defined skeleton, a significantly larger specific surface area (e.g., 22.4 m²/g), and lower swelling properties compared to monoliths prepared without OVS. researchgate.net These enhanced properties lead to improved separation efficiency for various small molecules. oap-lifescience.org
| Component | Example | Role in Monolith Fabrication |
| Inorganic Monomer | This compound (OVS) | Provides reinforcement, mechanical strength, and pH stability. oap-lifescience.orgmdpi.com |
| Cross-linker | Ethylene glycol dimethacrylate (EDMA) | Forms the covalent polymer network. researchgate.net |
| Porogenic Agent | 1-Dodecanol | Creates the porous structure (through-pores) of the column. researchgate.net |
| Initiator | Benzoyl Peroxide (BPO) | Initiates the free-radical polymerization. researchgate.net |
Use of OVS as a Monomer in Monolithic Column Preparation
OVS has been successfully employed as a functional monomer in the preparation of hybrid organic-silica monolithic columns for chromatography. openaccesspub.orgresearchgate.net In this approach, OVS is typically copolymerized with other monomers and cross-linkers to form a rigid, porous structure within a column.
A notable example is the preparation of a poly(OVS-co-EDMA) hybrid monolithic column. openaccesspub.orgresearchgate.net This process involves the in-situ polymerization of OVS as the monomer, ethylene glycol dimethacrylate (EDMA) as the cross-linker, and a combination of benzoyl peroxide (BPO) and dimethylacetamide (DMA) as the initiator system. openaccesspub.orgresearchgate.net Porogenic agents, such as 1-dodecanol and dimethylbenzene, are also used to create the desired porous morphology of the monolith. openaccesspub.orgresearchgate.net The vinyl groups of OVS participate in the free radical polymerization, becoming integrated into the polymer backbone. dicp.ac.cn
The incorporation of OVS into the polymer matrix has been shown to yield a well-defined skeletal structure. openaccesspub.orgresearchgate.net Compared to monolithic columns prepared without OVS, those containing the compound exhibit a significantly larger specific surface area and reduced swelling, which are advantageous for chromatographic separations. openaccesspub.orgresearchgate.net For instance, a poly(OVS-co-EDMA) monolith was reported to have a specific surface area of 22.4 m²/g. openaccesspub.orgresearchgate.net The composition of the resulting polymer can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR). openaccesspub.org
Optimization of Preparation Conditions for Monolithic Columns
The performance of monolithic columns is highly dependent on their physical properties, such as their porous structure and permeability, which are in turn influenced by the preparation conditions. The optimization of these conditions is crucial for achieving efficient separations.
A single-factor experiment approach has been utilized to optimize the preparation of poly(OVS-co-EDMA) hybrid monolithic columns. openaccesspub.org The ratio between the monomer (OVS), the cross-linker (EDMA), and the porogenic agent (1-dodecanol) has a significant impact on the polymer skeleton and its chromatographic behavior. openaccesspub.org To evaluate the performance of columns prepared under different conditions, back pressure measurements are often employed. openaccesspub.org
Below is a data table illustrating the optimization of the preparation conditions for a poly(OVS-co-EDMA) hybrid monolithic column by varying the amounts of OVS and EDMA.
Table 1: Optimization of Monomer and Cross-linker Ratios in Monolithic Column Preparation
| Column ID | OVS (mg) | EDMA (mL) | 1-Dodecanol (mL) | Back Pressure (MPa) |
|---|---|---|---|---|
| A | 20 | 0.20 | 0.70 | 5.8 |
| B | 20 | 0.25 | 0.65 | 4.5 |
| C | 20 | 0.30 | 0.60 | 3.2 |
| D | 20 | 0.35 | 0.55 | 2.8 |
| P | 20 | 0.30 | 0.60 | 3.2 |
| N | 30 | 0.30 | 0.60 | 3.5 |
| R | 0 | 0.30 | 0.60 | 2.5 |
Data sourced from a study on the preparation of poly(OVS-co-EDMA) hybrid monolithic columns. openaccesspub.org
The data indicates that adjusting the ratio of the components directly influences the column's back pressure, a key indicator of its permeability and structural integrity. openaccesspub.org While a higher amount of OVS (Column N vs. P) can lead to a larger specific surface area, an optimized ratio (Column P) results in a more suitable structure for an efficient monolithic column. openaccesspub.org
Strategies for Incorporating OVS into Polymer Matrices
The integration of OVS into polymer matrices is a key strategy for developing advanced nanocomposites with enhanced properties. nanoshel.comnih.gov The successful incorporation of these nanoparticles is crucial for achieving desired improvements in the final material. nanoshel.com Two primary approaches are employed for this purpose: chemical cross-linking and physical blending. nanoshel.comnih.gov
Chemical Cross-linking
Chemical cross-linking involves the formation of covalent bonds between the OVS nanoparticles and the polymer chains, resulting in a three-dimensional network structure. nanoshel.commdpi.com This method is effective in preventing the phase separation that can occur with physical blending. nih.gov The eight vinyl groups on the OVS molecule make it an excellent cross-linking agent. mdpi.comlookchem.com
During polymerization, the vinyl groups of OVS can react and become part of the polymer network, effectively transforming a linear polymer into a more complex, cross-linked structure. mdpi.com This covalent integration leads to significant improvements in the thermal and mechanical stability of the resulting polymer. mdpi.com For instance, the incorporation of vinyl-functionalized POSS as a cross-linking agent has been shown to considerably improve the heat resistance of fluorosilicone rubber. mdpi.com However, it is important to control the ratio of vinyl groups to avoid over-curing, which can lead to brittleness in the material. mdpi.com
Physical Blending (Melt Mixing, Solvent Casting)
Physical blending offers a more straightforward and cost-effective method for incorporating OVS into polymer matrices compared to chemical synthesis. nih.gov This approach involves physically mixing the OVS nanoparticles with the polymer using techniques such as melt mixing or solvent casting. nanoshel.comnih.gov
Melt Mixing: In this technique, the polymer is heated above its melting point, and OVS is dispersed into the molten polymer using high shear. mdpi.commdpi.com This method is advantageous as it is solvent-free and compatible with standard polymer processing equipment. mdpi.com
Solvent Casting: This method involves dissolving both the polymer and OVS in a common solvent, followed by casting the solution and evaporating the solvent to leave a composite film. nanoshel.com The success of this method depends on the compatibility and solubility of the components in the chosen solvent.
The effectiveness of physical blending relies heavily on the compatibility between the OVS particles and the polymer matrix to ensure a homogeneous dispersion and prevent agglomeration. nanoshel.comnih.gov The use of compatibilizers or surface functionalization of the nanoparticles can enhance dispersion and interfacial adhesion. mdpi.com
Advanced Characterization Techniques in Ovs Research
Spectroscopic Methods for Structural Elucidation and Compositional Analysis
Spectroscopy is the cornerstone of OVS characterization, providing detailed insights into its molecular architecture and purity. A combination of techniques is often employed to build a complete picture of the compound's structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of OVS. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and silicon atoms within the molecule.
¹H NMR: Proton NMR is used to verify the presence of the vinyl groups. The spectrum of OVS typically displays a complex multiplet in the range of 5.7–6.0 ppm, which is characteristic of the protons in the -CH=CH₂ groups. The disappearance of these resonances is a key indicator of successful functionalization in subsequent reactions. youtube.com
¹³C NMR: Carbon-13 NMR provides further confirmation of the vinyl groups. The spectrum shows distinct signals corresponding to the two carbon atoms of the vinyl moiety.
²⁹Si NMR: As the core of the OVS molecule is a silicon-oxygen framework, ²⁹Si NMR is particularly informative. huji.ac.il It provides direct evidence of the T⁸ cage structure (where 'T' denotes a trifunctional RSiO₃/₂ unit). For OVS, a single sharp resonance is typically observed, confirming the high symmetry of the molecule where all eight silicon atoms are in chemically equivalent environments. This peak is found at approximately -80 ppm. researchgate.net Any deviation from a single peak can indicate the presence of impurities, incompletely condensed species, or cage-rearrangement products. Two-dimensional NMR techniques, such as ¹H-²⁹Si HSQC, can be used to correlate the silicon atoms with the protons on the vinyl groups, further confirming the structure.
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
| ¹H | 5.7 - 6.0 | Vinyl protons (-CH=CH₂) |
| ¹³C | 129 - 138 | Vinyl carbons (-C H=C H₂) |
| ²⁹Si | ~ -80 | T⁸ cage silicon (Si-CH=CH₂) |
This table presents typical chemical shift ranges for Octavinyloctasilsesquioxane. Actual values may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within the OVS molecule. niom.no The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies. upi.edu The resulting spectrum serves as a molecular "fingerprint". niom.no
Key characteristic absorption bands in the FTIR spectrum of OVS confirm its structure:
A strong, broad absorption band around 1100 cm⁻¹ is the most prominent feature, characteristic of the asymmetric stretching vibration of the Si-O-Si bonds that form the silsesquioxane cage.
Peaks in the region of 3060-3080 cm⁻¹ correspond to the C-H stretching vibrations of the vinyl groups.
The C=C stretching vibration of the vinyl groups appears as a distinct peak around 1600 cm⁻¹.
A sharp peak near 1400 cm⁻¹ is attributed to the in-plane scissoring vibration of the =CH₂ group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1100 | Asymmetric stretch (νas) | Si-O-Si |
| ~1400 | Scissoring (δ) | =CH₂ |
| ~1600 | Stretch (ν) | C=C |
| ~3070 | Stretch (ν) | =C-H |
This table lists the principal FTIR absorption bands for Octavinyloctasilsesquioxane.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. carleton.edu When analyzing OVS, XPS confirms the presence of silicon, oxygen, and carbon in the expected stoichiometric ratios. The high-resolution spectra of the individual elements provide insight into their bonding environments. carleton.edu
Si 2p: The binding energy of the Si 2p peak is characteristic of silicon atoms in the O₃Si-C environment of the silsesquioxane cage. A single, sharp peak indicates a uniform bonding environment for all silicon atoms, consistent with the T⁸ structure.
O 1s: The O 1s spectrum typically shows a primary peak associated with the Si-O-Si framework.
C 1s: The C 1s spectrum can be deconvoluted to show components corresponding to the C=C and C-Si bonds of the vinyl groups. The presence of adventitious carbon from the atmosphere is also common and is often used for charge correction of the binding energy scale. nasa.gov
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. tanta.edu.eg The chromophores in OVS are the eight isolated vinyl groups. Since these C=C double bonds are not conjugated, OVS does not absorb light in the visible region of the spectrum and is a colorless, white solid. msu.edu It exhibits electronic absorption in the ultraviolet region, typically below 200 nm, corresponding to π → π* transitions within the vinyl groups. msu.edu While not the primary tool for structural elucidation of OVS itself, UV-Vis spectroscopy can be very useful for monitoring reactions involving the vinyl groups, especially if a conjugated system is formed, which would shift the absorption maximum to longer, more easily measurable wavelengths. msu.edu
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule, making it complementary to FTIR spectroscopy. avantierinc.comrenishaw.com A Raman spectrum is generated by plotting the intensity of inelastically scattered light versus the energy shift relative to the incident laser frequency. socminpet.it For OVS, Raman spectroscopy is particularly useful for characterizing both the inorganic Si-O-Si cage and the organic vinyl groups.
Key Raman shifts for OVS include:
Strong bands associated with the symmetric and asymmetric stretching modes of the Si-O-Si cage.
A very strong peak corresponding to the C=C stretching vibration of the vinyl group, which is often more intense in the Raman spectrum than in the FTIR spectrum.
Bands related to the various C-H vibrations of the vinyl moiety.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). libretexts.orgwiley-vch.de The OVS molecule in its ground state is diamagnetic, meaning it has no unpaired electrons, and is therefore EPR-silent.
However, EPR spectroscopy becomes a powerful tool in OVS research when studying:
Radical-initiated reactions: In polymerization or functionalization reactions initiated by radicals, EPR can be used to detect and identify the radical intermediates involved.
Defect sites in OVS-based materials: When OVS is incorporated into larger polymer networks or inorganic matrices, defects such as oxygen vacancies or trapped electrons can be created. wiley-vch.de These defect sites are often paramagnetic and can be characterized by their unique EPR signals, providing insight into the material's structure and potential reactivity. wiley-vch.de
OVS-derived spin-labeled systems: OVS can be functionalized with stable radical groups (spin labels). EPR spectroscopy of these spin-labeled OVS molecules can provide information about the local environment, mobility, and interactions of the silsesquioxane cage in various systems.
Morphological and Microstructural Characterization
Understanding the morphology and microstructure is fundamental to correlating the structure of OVS-containing materials with their macroscopic performance. Techniques in this category provide high-resolution visualization of the material's surface and internal structure, revealing details about the dispersion of OVS, phase separation, and interfacial characteristics. researchgate.net
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials with high resolution. nanoscience.com It operates by scanning a focused beam of electrons over a sample's surface. nanoscience.comconsistence.nl The interactions between the electrons and the sample's atoms produce various signals that are collected to form an image. nanoscience.com In OVS research, SEM is frequently used to study the dispersion and distribution of OVS nanoparticles within polymer matrices. scientific.net For instance, SEM micrographs can reveal whether OVS particles are uniformly dispersed or have formed agglomerates, which significantly impacts the final properties of the nanocomposite. At low concentrations, OVS may appear uniformly distributed, while at higher loadings, micron-sized aggregates can become apparent.
Energy Dispersive Spectroscopy (EDS), an analytical technique often integrated with SEM, provides elemental analysis of the sample. wikipedia.orgthermofisher.combruker.com When the electron beam strikes the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays upon returning to their ground state. wikipedia.orgmyscope.training Because each element has a unique atomic structure, the energy of these X-rays is specific to the element from which it was emitted. wikipedia.org EDS detectors measure these X-rays to identify the elemental composition and relative abundance. wikipedia.orgmyscope.training In the context of OVS, EDS is invaluable for confirming the presence and mapping the distribution of silicon (from the silsesquioxane cage) within a sample, verifying the successful incorporation of OVS. thermofisher.comdoi.org
Table 1: SEM/EDS Findings on OVS/POSS Composites
| Technique | Sample Material | Key Findings |
| SEM | Polyamide-66/POSS Nanocomposite Fiber | At 1 wt% POSS, micrographs showed a uniform cross section. As loading increased to 3 wt%, distinct phase separation with micron-sized aggregates was observed. |
| SEM | Poly(ethylene terephthalate)/POSS Composites | POSS particles were observed to be evenly dispersed in the PET matrix in nanosizes ranging from 80-100nm. scientific.net |
| EDS | OVS-based materials | Confirmed the elemental composition, mapping the presence of Silicon (Si) and Oxygen (O) from the OVS cage alongside other elements from the matrix. doi.org |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, capable of imaging at the sub-nanometer scale. thermofisher.comwikipedia.org This technique works by transmitting a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). wikipedia.orgatriainnovation.com As the electrons pass through, they interact with the sample, and an image is formed from the transmitted electrons. wikipedia.org The resulting image provides detailed information about the material's internal structure, crystallinity, and the dispersion of nanoscale components. atriainnovation.comuniv-rennes.fr
In the study of OVS and other POSS-based materials, TEM is crucial for visualizing the precise arrangement of the nanostructures within a polymer matrix. nih.gov For example, TEM studies on block copolymers containing POSS have revealed microphase separation, where the POSS segments self-assemble into distinct domains. nih.gov At low POSS concentrations, no microphase separation might be evident, but as the concentration increases, highly ordered structures can form. nih.gov This level of detail is essential for understanding the structure-property relationships in these nanocomposites. nih.gov TEM can be combined with EDS for elemental mapping at the nanoscale, providing compositional information correlated with the high-resolution images. univ-rennes.fr
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional surface topography images at very high resolution, on the order of fractions of a nanometer. wikipedia.orgoxinst.com The AFM operates by scanning a sharp mechanical probe, or tip, attached to a flexible cantilever across the sample surface. wikipedia.orgnanoscience.com Forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodetector. nanoscience.com This allows for the generation of a detailed topographical map of the surface. wikipedia.org
Unlike electron microscopy, AFM can image almost any type of surface, including polymers and insulators, and can operate in air or liquid environments. nanoscience.comnih.gov In OVS research, AFM is used to characterize the surface morphology and roughness of OVS-containing films and composites. It can also be used in advanced modes to measure local nanomechanical properties, such as stiffness and adhesion, by analyzing the force-distance curves generated as the tip approaches and retracts from the surface. oxinst.comuvsq.fr This provides insight into how the incorporation of OVS affects the surface properties and mechanical performance at the nanoscale. oxinst.com
Focused Ion Beam (FIB) technology utilizes a focused beam of ions, typically gallium, to image, analyze, and fabricate materials at the micro and nanoscale. lboro.ac.uk The high-energy ion beam can precisely mill or sputter material away from a specific area of the sample surface. lboro.ac.ukmst.or.jp This capability makes FIB an exceptional tool for preparing site-specific cross-sections, allowing for the examination of subsurface features and interfaces. sgs-institut-fresenius.de
Often, FIB is integrated with SEM in a "dual-beam" system, where the SEM provides high-resolution imaging while the FIB performs the milling. sgs-institut-fresenius.de A primary application of FIB in OVS research is the preparation of ultra-thin lamellae (thin sections) from a bulk sample for subsequent analysis by TEM. mst.or.jpsgs-institut-fresenius.demeasurlabs.com This allows for high-resolution imaging of the internal microstructure of OVS composites at a precisely chosen location, which would be difficult to achieve with traditional sample preparation methods. mst.or.jp FIB can also be used for 3D analysis, where serial cross-sections are milled and imaged to reconstruct a three-dimensional model of the microstructure. lboro.ac.uk
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. intertek.comansys.com These methods are vital for characterizing the thermal stability, phase transitions, and other temperature-dependent behaviors of OVS and its polymer composites. intertek.comosti.gov
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgnih.gov The sample and reference are heated or cooled at a constant rate, and the difference in the heat flow between them reveals thermal transitions occurring in the sample. wikipedia.orgfilab.fr
DSC is widely used to study the thermal behavior of OVS-containing materials. torontech.com It can determine key transition temperatures, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). wikipedia.orgfilab.fr
Glass Transition (Tg): Appears as a step-like change in the heat flow curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org
Crystallization (Tc): An exothermic process (releases heat) that appears as a peak on the DSC curve as an amorphous material becomes crystalline upon heating. wikipedia.org
Melting (Tm): An endothermic process (absorbs heat) that appears as a peak, corresponding to the transition from a crystalline solid to a liquid. wikipedia.org
Table 2: Representative DSC Data for POSS-Polymer Composites
| Polymer Matrix | POSS Type | Observation | Effect |
| Poly(ε-caprolactone) (PCL) | Amino-POSS | Increased crystallization temperature (Tc) | POSS acts as a nucleating agent for PCL. mdpi.com |
| Polypropylene (PP) | Octavinyloctasilasesquioxane (OVS) | Changes in crystallization behavior | Influences electrical characteristics of the composite. researchgate.net |
| Polyurethane Elastomers | Various POSS | Enhanced hard-block crystallinity at low levels (4-6 wt%) | Correlates with an increase in peak thermal stability. osti.gov |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. mt.com In OVS research, TGA provides critical insights into the decomposition behavior and char yield of the molecule and its resulting nanocomposites.
Pure OVS is noted for its surprising thermal stability. researchgate.net Studies have shown that vinyl-substituted POSS compounds are relatively unreactive and thermally stable, showing no change even after pyrolysis at 300°C for 24 hours. researchgate.net The thermal degradation of OVS and other POSS compounds often involves complex mechanisms. For instance, phenyl POSS exhibits high thermal stability and produces a significant ceramic residue at high temperatures in a nitrogen atmosphere, composed of silica (B1680970) with a considerable amount of free carbon. researchgate.net A vinyl POSS cage/network resin has been shown to produce the highest ceramic yield when compared to other POSS materials. researchgate.net
When incorporated into polymer matrices, OVS can significantly enhance the thermal stability of the resulting nanocomposite. The presence of the POSS cage can restrict the thermal motion of polymer chains, and the vinyl groups can participate in cross-linking reactions during thermal decomposition, leading to a higher char yield. nih.gov For example, the incorporation of a multi-vinyl and ethoxy POSS (EV-POSS) into a PMMA matrix has been shown to increase the initial degradation temperature by 64.3°C with the addition of only 1% EV-POSS. researchgate.net
| Material | Decomposition Temperature (Td10) | Char Yield at 800°C (wt%) | Atmosphere | Reference |
| Pure MA-POSS | 421°C | 44.5% | N/A | mdpi.com |
| PVC/MA-POSS (15 phr) | ~271°C | Increased vs. PVC/DINCH | N/A | mdpi.com |
| OL-POSS | N/A | 86.5% at 600°C | N/A | nih.gov |
| HA-POSS | 325°C (max rate) | 15.2% | N/A | nih.gov |
Note: Data is compiled from various studies and represents different POSS derivatives and composite systems. Td10 represents the temperature at which 10% weight loss occurs. MA-POSS: Methacryl-POSS, OL-POSS: Octa(vinyldimethylsiloxy) POSS, HA-POSS: Chloroisobutyl POSS.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for evaluating the viscoelastic properties of materials, such as storage modulus (stiffness) and loss modulus (energy dissipation), as a function of temperature, time, or frequency. netzsch.comanton-paar.com In the context of OVS research, DMA is instrumental in understanding how the incorporation of OVS affects the mechanical performance of polymer composites, particularly their behavior at different temperatures. automotivepapers.comijaem.net
When OVS is incorporated into a polymer matrix, its rigid cage-like structure can significantly influence the viscoelastic response of the material. The storage modulus of OVS-containing nanocomposites is often observed to be higher than that of the pure polymer, indicating an increase in stiffness. This is attributed to the reinforcing effect of the well-dispersed POSS nanoparticles and the restriction of polymer chain mobility imposed by the bulky POSS cages. researchgate.net
Furthermore, DMA is used to determine the glass transition temperature (Tg) of the composites. The effect of OVS on the Tg can be complex and depends on the dispersion of OVS and the interactions between the OVS molecules and the polymer matrix. In some cases, strong interfacial interactions can lead to an increase in Tg, while in others, the plasticizing effect of unreacted vinyl groups or aggregation of POSS molecules might lead to a decrease or no significant change in Tg. mdpi.com The peak of the tan δ curve, which is often used to identify Tg, can also provide information about the damping properties of the material. mdpi.com
| Composite System | Key Finding | Observation | Reference |
| EPDM/OV-POSS | Increased Mechanical Properties | Higher storage modulus compared to conventional TPVs, indicating active participation of OV-POSS in the network structure. | researchgate.net |
| PMMA/EV-POSS | Enhanced Thermal and Mechanical Properties | Improved storage modulus and an increase in the glass transition temperature with the addition of EV-POSS. | researchgate.net |
| Silica/PIL Composites | Improved Filler Dispersion | Higher tan δ peak value, suggesting more chain segment movement and increased internal friction due to better dispersion. | mdpi.com |
Note: This table provides a summary of general findings from studies on POSS-containing composites, not exclusively OVS.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of materials. malvernpanalytical.comlibretexts.org It is used to identify crystalline phases, determine crystallite size, and analyze the degree of crystallinity. forcetechnology.comrroij.com In the study of OVS, XRD is essential for confirming its crystalline nature and for investigating the structure of its derivatives and nanocomposites.
Single Crystal X-ray Diffraction of OVS and its Derivatives
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.decarleton.eduuni-ulm.de For OVS, SC-XRD analysis has been crucial in confirming its molecular structure, revealing the Si-O-Si bond angles and lengths of the inorganic cage, and the orientation of the vinyl groups. The data obtained from SC-XRD includes unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es
The crystal structure of OVS has been reported to have a triclinic space group P-1, with specific unit cell parameters. nih.gov This detailed structural information is fundamental for understanding the reactivity of the vinyl groups and how the molecule self-assembles and interacts with other materials at a molecular level.
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.gov |
| Space Group | P -1 | nih.gov |
| a | 8.8240 Å | nih.gov |
| b | 8.8434 Å | nih.gov |
| c | 9.1388 Å | nih.gov |
| α | 94.442 ° | nih.gov |
| β | 100.154 ° | nih.gov |
| γ | 94.770 ° | nih.gov |
Source: Crystallography Open Database (COD), Entry 1519245
X-ray Diffraction for Crystalline Compounds and Nanocomposites
Powder XRD is widely used to characterize the crystalline nature of OVS and to study the morphology of its nanocomposites. The XRD pattern of pure OVS shows a series of sharp, characteristic diffraction peaks, confirming its highly crystalline structure. researchgate.net The positions and intensities of these peaks serve as a fingerprint for identifying the compound. researchgate.net For example, characteristic dominant diffraction peaks for OVS have been observed at 2θ values of 9.8, 13.0, 19.5, 21.0, 22.8, 23.6, 26.2, 28.2, and 29.6 degrees. researchgate.net
When OVS is incorporated into a polymer matrix, XRD is used to assess the dispersion of the OVS nanoparticles. If OVS is well-dispersed at the molecular level, the characteristic crystalline peaks of OVS may disappear or decrease in intensity in the XRD pattern of the nanocomposite. researchgate.net Conversely, the presence of sharp OVS peaks indicates that the molecules have aggregated to form crystalline domains within the polymer. open.ac.uk The technique can also reveal how the presence of OVS affects the crystallinity of the polymer matrix itself. open.ac.uk
Chromatographic and Mass Spectrometric Methods
Chromatographic and mass spectrometric techniques are vital for the separation, identification, and characterization of OVS and its reaction products.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. wikipedia.orgbiorizon.eu It is particularly useful for analyzing polymers and macromolecules. lcms.cz In OVS research, GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers and nanocomposites containing OVS.
For instance, in the synthesis of POSS-containing polymers, GPC can be used to monitor the progress of the polymerization reaction and to characterize the final product. researchgate.net The resulting chromatograms can confirm the successful incorporation of the POSS cage into the polymer chains and provide information about the size and uniformity of the resulting macromolecules. researchgate.net For example, GPC analysis of POSS-poly(ε-caprolactone) (VPOSS-PCL) samples has been used to determine their number average molecular weight (Mn) and polydispersity (Mw/Mn). researchgate.net
| Sample | Mn, GPC ( g/mol ) | Mw/Mn |
| VPOSS-PCL-1 | 3800 | 1.09 |
| VPOSS-PCL-2 | 5000 | 1.07 |
| VPOSS-PCL-3 | 7700 | 1.11 |
Source: Adapted from research on VPOSS-PCL giant surfactants. researchgate.net
Mass Spectrometry (e.g., SIMS, ICP-MS, LC-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight, structure, and elemental composition of a sample. libretexts.org In the context of Octavinyloctasilsesquioxane (OVS) research, various mass spectrometry methods are employed to characterize the molecule, analyze its purity, investigate its fragmentation pathways, and quantify its elemental makeup in composite materials. rsc.org The primary ionization process in a mass spectrometer typically fragments the molecule, and by analyzing these fragmentation patterns, the structure of the compound can be deduced. scienceready.com.au
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the composition of solid surfaces, thin films, and interfaces. myscope.training The method involves bombarding a sample surface with a focused primary ion beam (e.g., O₂⁺, Cs⁺, Ga⁺), which causes atoms and molecules to be sputtered from the surface. iyte.edu.trcarleton.edu A fraction of these sputtered particles are ionized and are known as secondary ions. These secondary ions are then accelerated into a mass spectrometer, where they are separated based on their mass-to-charge ratio to produce a mass spectrum of the surface. carleton.edu
In OVS research, SIMS is particularly valuable for analyzing the elemental distribution on the surface of materials modified with OVS or OVS-based polymers. It can generate high-resolution spatial maps and depth profiles of elemental or molecular concentrations. iyte.edu.tr For instance, it can confirm the presence and homogeneity of the silicon-oxygen cage structure on a substrate.
A significant challenge in the SIMS analysis of silicon-containing materials is mass interference, where ions of different elements or molecular fragments have nearly the same mass. eag.com For example, when analyzing for specific dopants or contaminants in a silicon matrix, molecular ions such as (³⁰SiH)⁻ can interfere with the detection of phosphorus (³¹P)⁻. eag.com High mass resolution spectrometers are often required to distinguish between such isobaric interferences. eag.com In the analysis of OVS, similar interferences from hydrocarbon fragments (CxHy⁺) could potentially overlap with silicon-containing fragments.
Table 1: Potential Secondary Ions and Interferences in SIMS Analysis of OVS This table presents hypothetical data based on common ions observed in SIMS analysis of silicon and organic materials.
| Ion of Interest | Mass-to-Charge Ratio (m/z) | Potential Interfering Ion(s) | Notes |
| ²⁸Si⁺ | 27.977 | (C₂H₄)⁺ | The most abundant isotope of silicon. |
| ²⁹Si⁺ | 28.976 | (C₂H₅)⁺ | Useful for isotopic ratio confirmation. |
| (²⁸SiC₂H₃)⁺ | 55.008 | (C₄H₇)⁺ | Represents a fragment of the vinyl group attached to silicon. |
| (SiO)⁺ | 43.974 | (C₃H₈)⁺ | Indicates the presence of the siloxane bond. |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a robust and highly sensitive technique for determining the elemental composition of a sample, capable of detecting most elements at concentrations down to parts per trillion. analytik-jena.com The sample, typically in a liquid solution, is introduced into a high-temperature argon plasma (around 6,000–10,000 K) that desolvates, atomizes, and ionizes the atoms of the sample. ohsu.edu The resulting ions are then directed into a mass spectrometer for separation and detection. analytik-jena.comohsu.edu
For OVS and related materials, ICP-MS is the method of choice for precise quantification of the total silicon content. This is crucial for verifying the stoichiometry of synthesized OVS, determining its concentration in hybrid materials, or in environmental studies. However, the accurate determination of silicon via ICP-MS is hampered by significant polyatomic interferences, primarily from nitrogen (¹⁴N₂⁺) and carbon monoxide (¹²C¹⁶O⁺), which have the same nominal mass as the most abundant silicon isotope, ²⁸Si⁺. rsc.orgnih.gov
To overcome these challenges, modern ICP-MS instruments often employ a collision/reaction cell or are configured as tandem mass spectrometers (ICP-MS/MS). rsc.org These systems introduce a reaction gas (e.g., H₂, CH₃F) into the ion path. The interfering polyatomic ions react with the gas and are removed, or the target analyte reacts to form a new polyatomic ion that is measured at a different, interference-free mass (a "mass-shift" approach). rsc.org For example, using methane (B114726) difluoride (CH₃F) as a reaction gas allows silicon to be detected as SiF⁺, shifting it away from the original interferences. rsc.org
Table 2: Common Silicon Isotopes and Interference Management in ICP-MS This table is based on established data for silicon analysis by ICP-MS. rsc.orgnih.gov
| Silicon Isotope | Natural Abundance (%) | Mass (amu) | Common Polyatomic Interference(s) | ICP-MS/MS Reaction Mode |
| ²⁸Si | 92.23 | 27.977 | ¹⁴N₂⁺, ¹²C¹⁶O⁺ | On-mass (with H₂) or Mass-shift (with CH₃F to detect SiF⁺) |
| ²⁹Si | 4.68 | 28.976 | ¹⁴N¹⁵N⁺, ¹²C¹⁷O⁺, ¹³C¹⁶O⁺ | On-mass (with H₂) or Mass-shift (with CH₃F to detect SiF⁺) |
| ³⁰Si | 3.09 | 29.974 | ¹⁴N¹⁶O⁺, ¹²C¹⁸O⁺ | On-mass (with H₂) or Mass-shift (with CH₃F to detect SiF⁺) |
Liquid Chromatography - Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. news-medical.net An HPLC system first separates the components of a complex mixture, and the eluent is then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source, for detection and identification of the individual components. news-medical.netnih.gov
While OVS is a single, well-defined molecule, LC-MS is an invaluable tool for analyzing the purity of a synthesized OVS product by separating it from starting materials, incompletely condensed species, or other byproducts. It is also highly effective for studying the stability of OVS under various conditions by monitoring for the appearance of degradation products. In the context of OVS-containing polymers or composites, LC-MS can be used to analyze extracts to identify unreacted OVS monomers or low-molecular-weight oligomers.
In a typical LC-MS analysis of OVS, the compound would be separated on a reversed-phase HPLC column and then detected by the mass spectrometer. dicp.ac.cn The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). To confirm the identity, tandem mass spectrometry (MS/MS) can be performed, where the parent ion is selected, fragmented, and its characteristic fragment ions are detected. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule.
Table 3: Hypothetical LC-MS/MS Findings for Octavinyloctasilsesquioxane This table presents expected values based on the known structure of OVS and general principles of mass spectrometry.
| Parameter | Observation | Description |
| Retention Time (tR) | Compound-specific | The time taken for OVS to elute from the HPLC column, dependent on the specific column and mobile phase used. |
| Precursor Ion (m/z) | 633.09 [M+H]⁺ | The mass-to-charge ratio of the protonated OVS molecule (C₁₆H₂₄O₁₂Si₈, Exact Mass: 632.08). |
| Major Fragment Ion 1 | 605.06 [M-C₂H₃]⁺ | Corresponds to the loss of a vinyl group from the parent ion. |
| Major Fragment Ion 2 | 577.03 [M-2(C₂H₃)]⁺ | Corresponds to the loss of two vinyl groups. |
| Major Fragment Ion 3 | Varies | Fragments corresponding to the cleavage of the Si-O-Si siloxane backbone. |
Theoretical Modeling and Computational Studies of Octavinyloctasilasesquioxane
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. osti.gov It is instrumental in predicting the properties of molecules like OVS based on their electron density.
The electronic structure of OVS has been studied using a combination of X-ray Photoelectron Spectroscopy (XPS) and DFT. researchgate.net The analysis of core level electrons, specifically the C1s electrons of the vinyl groups, reveals narrow spectral lines, which indicates that the carbon atoms exist in similar chemical states. researchgate.net This experimental observation is supported by DFT calculations, which show only a small energy range for the core level electrons. researchgate.net
The valence spectral region of OVS, which is crucial for understanding its chemical bonding and reactivity, is interpreted by correlating the calculated electronic energy levels from DFT with the maxima observed in XPS spectra. researchgate.net This combined approach allows for a detailed interpretation of the valence region, considering the density of states and ionization cross-sections to assign spectral features to specific molecular orbitals. researchgate.netresearchgate.net The measurement of electron kinetic energy allows for the determination of binding energies for both core and valence electrons, providing a comprehensive picture of the material's electronic makeup. libretexts.org
DFT calculations are also employed to determine the effective charges on individual atoms within the OVS molecule. These charges provide insight into the polarity of bonds and the reactivity of different sites. For the carbon atoms in the vinyl groups of OVS, DFT calculations, particularly when polarization functions are included in the basis set, yield values that confirm the experimental XPS data. researchgate.net The similarity in the calculated effective charges for the different carbon atoms aligns with the observation of narrow C1s core level spectral lines. researchgate.net
A study combining XPS and DFT provided calculated values for the effective charges on the carbon atoms of the vinyl groups in OVS. researchgate.net
Table 1: Calculated Effective Charges on Carbon Atoms of OVS (Interactive data table based on research findings. researchgate.net)
| Atom | Effective Charge (units of electron charge, ē) |
|---|---|
| Carbon (Cα, attached to Si) | -0.31 |
| Carbon (Cβ, terminal) | -0.19 |
Note: Values are derived from DFT calculations and provide insight into the electronic distribution within the vinyl groups.
Molecular Dynamics (MD) Simulations of OVS Systems
Molecular Dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. nih.gov For OVS, MD simulations help in understanding the material's bulk properties and the nature of the forces governing its structure and interactions. medium.com
MD simulations can predict macroscopic properties like density and volume by modeling the system's evolution at the atomic level. researchgate.netmdpi.comresearchgate.net The cohesive energy, which is the energy required to separate condensed components into isolated gaseous atoms or molecules, is another critical parameter that can be calculated. usm.edu It is directly related to the sum of all intermolecular interactions within the material and can be used to predict compatibility and miscibility in blends. usm.edudovepress.com
Table 2: Properties Analyzed via MD Simulations for OVS and Related Systems (This table conceptualizes the data derivable from MD simulations as described in the literature. medium.comresearchgate.netresearchgate.netusm.edu)
| Property | Description | Significance |
|---|---|---|
| Model Density | The mass per unit volume of the simulated system. | Correlates with experimental density and indicates packing efficiency. researchgate.net |
| Model Volume | The volume occupied by the simulated molecular system. | Changes in volume with temperature can indicate phase transitions. weebly.com |
| Cohesive Energy | The total energy of intermolecular forces holding the molecules together. | Determines miscibility, solubility, and mechanical properties of materials. usm.edu |
The behavior of OVS systems is governed by a balance of intramolecular forces (within a single OVS molecule) and intermolecular forces (between different OVS molecules). nih.govpsiberg.comharvard.edu Intramolecular forces include the covalent bonds that define the cubic Si-O-Si cage and the attached vinyl groups. harvard.edu Intermolecular forces are non-covalent and include van der Waals forces, which are critical for how OVS molecules interact with each other and with other materials, such as polymer chains in a nanocomposite. frontiersin.org
MD simulations reveal that the bulky, cage-like structure of POSS moieties significantly impacts the dynamics of surrounding polymer chains, often acting as anchor points that stiffen the matrix. researchgate.net These interactions are primarily due to the large size of the POSS molecules rather than specific, strong intermolecular bonds. researchgate.net The interplay between intermolecular and intramolecular forces dictates the material's physical state, structural properties, and its performance in various applications. nih.govmdpi.com
Theoretical Predictions of OVS Reactivity and Interactions
Computational methods are essential for predicting the chemical reactivity of OVS, particularly the behavior of its eight peripheral vinyl groups. These predictions guide the synthesis of new OVS-based materials.
DFT-based reactivity descriptors, such as the analysis of frontier molecular orbitals (HOMO and LUMO), Fukui functions, and Parr functions, can identify the most probable sites for electrophilic, nucleophilic, and radical attacks. libretexts.orgmdpi.com For molecules with vinyl groups, such as poly(p-phenylene vinylene), DFT studies have shown that the vinyl groups are primary sites of reactivity. nih.gov
The nucleophilic addition to the carbon-carbon double bond of the vinyl groups is a key potential reaction for OVS. libretexts.org Systematic DFT studies on the reaction between an amine and a vinyl sulfonate (an activated alkene) show that the mechanism can be predicted, and the regioselectivity can be explained by analyzing the local reactivity indices of the atoms involved. libretexts.org Such studies predict a two-step mechanism involving the formation of a zwitterionic intermediate. libretexts.org This type of theoretical analysis is directly applicable to predict how the vinyl groups of OVS will react in polymerization and grafting processes, which is crucial for creating OVS-based hybrid polymers and nanocomposites. Computational frameworks are continuously being developed to predict the outcomes of complex processes like polymerization-induced self-assembly.
Computational Studies on OVS-Based Hybrid Materials
Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex material systems. In the realm of Octavinyloctasilasesquioxane (OVS) based hybrid materials, computational studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD), provide profound insights into the material's behavior from the electronic to the macroscopic level. These theoretical approaches allow for the elucidation of structure-property relationships that are often difficult to probe experimentally.
Structure-Activity Relationships in OVS Composites
The defining characteristic of this compound is its unique hybrid nature: a rigid, inorganic silica-oxygen cage core functionalized with eight reactive vinyl groups at its vertices. This structure dictates how OVS interacts with polymer matrices and influences the final properties of the composite material. Computational studies are pivotal in mapping these structure-activity relationships, which describe the association between the specific molecular structure of OVS and the resulting material performance. researchgate.net
Electronic Structure and Reactivity:
The electronic structure of the OVS molecule is a fundamental determinant of its reactivity and interaction with surrounding materials. Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate this. Studies have analyzed the electronic structure of OVS, revealing that the vinyl terminal groups play a crucial role. aip.org The distribution of electron density, particularly in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicates the most probable sites for chemical reactions. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. Theoretical analyses show that the electronic features of Polyhedral Oligomeric Silsesquioxanes (POSS) are highly dependent on the substituents and the cage structure. acs.org For OVS, the vinyl groups are the primary sites for polymerization and grafting into a matrix. DFT calculations help in understanding the reactivity of these vinyl groups, which has been noted in experimental studies as being relatively low, a factor attributed to the groups being tightly tethered to the silicon cage. nih.gov
Influence on Composite Morphology and Mechanical Properties:
Molecular Dynamics (MD) simulations are particularly effective at revealing how the incorporation of OVS affects the morphology and mechanical response of a polymer composite. These simulations model the interactions between the OVS molecules and the polymer chains over time, providing a microscopic view of the material's behavior under various conditions.
For instance, MD simulations have been used to study the impact resistance of composites made from OVS derivatives. mdpi.com These simulations can track changes in the internal structure of the composite during an impact event. A key parameter often analyzed is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. In a study on composites made from carboxylated OVS (CPOSS) and polyethyleneimine (PEI), MD simulations under shock wave impact showed that the characteristic distances between the POSS cages decreased, indicating a compression and enhancement of internal friction which contributes to the material's high impact resistance. mdpi.com
The table below summarizes hypothetical findings from MD simulations, illustrating the structure-property relationships in OVS-polymer composites.
| OVS Loading (wt%) | Inter-cage Distance (Å) | Polymer Chain Mobility (Arb. Units) | Predicted Tensile Modulus (GPa) |
| 0 | N/A | 10.5 | 2.1 |
| 1 | 15.2 | 8.7 | 2.5 |
| 5 | 11.8 | 6.1 | 3.2 |
| 10 | 9.5 | 4.3 | 4.0 |
This table is a representative example based on principles derived from computational studies and is for illustrative purposes.
These simulations demonstrate a clear structure-activity relationship: as the concentration of OVS increases, the inorganic cages are brought closer together, which in turn restricts the movement of the polymer chains. This restriction at the molecular level translates into enhanced stiffness and a higher predicted tensile modulus for the bulk material.
Role of the Inorganic Cage:
The rigid inorganic core of OVS is fundamental to its role as a reinforcing agent. Computational studies confirm that this cage structure provides significant mechanical and thermal stability to the host polymer. researchgate.net Theoretical analysis of various POSS molecules, including those with different cage sizes (T8, T10, T12), has shown that the cage volume and Si-O bond lengths are influenced by the nature of the organic substituents. acs.org In OVS, the T8 cage provides a robust, three-dimensional cross-linking point once the vinyl groups have reacted. This creates a nanoscopically reinforced network, preventing polymer chain slippage and enhancing properties like thermal stability. For example, the incorporation of OVS into polycarbonate has been shown to significantly increase char yield and reduce heat release rates, a mechanism where the POSS cage plays a crucial role in the formation of a protective char layer.
Applications and Performance of Octavinyloctasilasesquioxane in Advanced Materials
OVS in High-Performance Coatings and Adhesives
The incorporation of Octavinyloctasilasesquioxane into polymer resins for coatings and adhesives leverages its hybrid nature to significantly improve material properties. The inorganic siloxane core provides durability and resistance, while the organic vinyl groups enable strong integration into polymer networks.
The demand for coatings that can withstand harsh environments is critical across numerous industries. specialchem.com OVS is utilized as a key additive in formulating coatings with exceptional durability and chemical resistance. dakenchem.com The dense, cross-linked network formed upon curing polysiloxane-based polymers provides a formidable barrier against chemical attack. dtic.mil
Research findings indicate that the inorganic silsesquioxane cage of OVS imparts superior thermal stability and hardness to the coating matrix. When OVS is incorporated into polymer systems like epoxies or polyurethanes, its vinyl groups copolymerize with the resin, creating a highly cross-linked, uniform structure. specialchem.com This structure minimizes the presence of vulnerable points susceptible to chemical degradation from acids, alkalis, and solvents. specialchem.comdemechchemical.com The resulting coatings act as a robust protective layer, preventing substrate contamination and extending the service life of the coated materials. specialchem.comdtic.mil This is particularly valuable for applications in aerospace, automotive, and industrial equipment where exposure to corrosive substances is common. ceitec.cz
OVS has been shown to be an effective adhesion promoter in various sealant and adhesive formulations. netascientific.com The performance of modern adhesives and sealants often relies on specialty silanes to bond diverse materials, reduce the need for primers, and improve mechanical strength. evonik.comhbfuller.com
The mechanism behind this enhancement lies in the dual functionality of the OVS molecule. The siloxane core has a natural affinity for and can form strong bonds with inorganic substrates such as glass, metal, and ceramics. Simultaneously, the eight vinyl functional groups on its periphery can readily participate in polymerization reactions with the organic resin base of the adhesive or sealant. netascientific.com This creates strong covalent bonds across the interface, effectively bridging the organic polymer matrix and the inorganic substrate. This molecular-level integration significantly improves the bond strength and durability of sealants used in construction and automotive applications. netascientific.comsika.com Silane-modified polymers are known to provide excellent flexibility and high bond strength, and OVS contributes to these high-performance characteristics. hbfuller.com
OVS in Nanotechnology and Nanocomposite Development
Nanotechnology focuses on manipulating materials at the atomic and molecular scale, and OVS, with its precise nanometer-sized structure, is an ideal component. nih.gov It serves as a foundational element in the creation of a new generation of hybrid materials and nanocomposites with tailored properties.
OVS is a quintessential building block for synthesizing Class II hybrid materials, where organic and inorganic components are linked by strong covalent bonds. netascientific.comresearchgate.net These materials combine the desirable properties of both domains: the strength, rigidity, and thermal stability of the inorganic silica (B1680970) core with the processability and functionality of the organic vinyl groups. bohrium.com
The synthesis of these hybrids can be achieved through various chemical pathways. One common method is the sol-gel process, where functionalized precursors undergo hydrolysis and condensation. researchgate.net Another effective technique involves the thiol-ene reaction, where the vinyl groups of OVS react with thiol-containing compounds to form stable organic-inorganic gels. dntb.gov.ua This precise control over the molecular structure allows for the development of materials with unique optical, electrical, and mechanical characteristics for specialized applications. chalcogen.ro
When dispersed within a polymer matrix, OVS acts as a nanoscale reinforcing agent, significantly enhancing the mechanical properties of the resulting nanocomposite. mdpi.com Unlike traditional fillers, the vinyl groups on the OVS cage allow it to chemically bond with the surrounding polymer, preventing agglomeration and ensuring efficient load transfer from the polymer matrix to the rigid silica core. mdpi.comrsc.org
Table 1: Research Findings on Mechanical Property Enhancement with OVS/POSS
| Base Polymer/Matrix | OVS/POSS Additive | Key Finding | Citation(s) |
| Resin Matrix | Methacryl POSS (0-10 wt%) | Hardness and scratch resistance were remarkably enhanced with a small addition of POSS. | mdpi.com |
| Resin-Modified Glass Ionomer | This compound | The strength of the material was enhanced, achieving a tensile strength of up to 10.5 MPa. | researcher.life |
| Thermotropic Liquid Crystalline Polyester (TLCP) | Octaphenyl-POSS (up to 20 wt%) | Viscosity and elastic moduli increased with POSS content while maintaining adequate strength for engineering applications. | researchgate.net |
| Epoxy Resin (EP) | Glycidyl-POSS (5 wt%) | Impact strength, bending strength, and tensile strength increased by 42.3%, 28.9%, and 18.9%, respectively. | researchgate.net |
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. mpg.de They are crucial in surface engineering for applications ranging from sensors to flexible electronics. nih.govsigmaaldrich.com Polyhedral oligomeric silsesquioxanes, including OVS, have been used to create advanced SAMs and thin films. bohrium.com
The formation of these films leverages the reactive nature of silane (B1218182) compounds, which can form robust covalent bonds with hydroxyl-terminated substrates like silicon wafers or metal oxides. mpg.de In this context, OVS or its derivatives can be tethered to a surface to create a well-defined monolayer. The cage-like structure of OVS provides a hydrophobic and stable surface, while the vinyl groups can be used as anchor points for the subsequent patterned deposition of other materials, such as silver nanoparticle inks or organic semiconductors. bohrium.com This capability for nanopatterning is essential for the fabrication of next-generation electronic and optical devices. rug.nl
OVS in Biomedical Research and Related Applications
Self-Healing Materials (SHM) Incorporating POSS
Polyhedral oligomeric silsesquioxanes (POSS) are increasingly being integrated into self-healing materials (SHM) to enhance their performance and introduce new functionalities. mdpi.com The incorporation of POSS, including this compound, can be achieved by grafting them into the side chains of polymers, using them as main-chain segments, or as functional additives. mdpi.comresearchgate.net Their role in SHM can be to act as crosslinking agents or to improve the mobility of polymer chains, both of which can facilitate the self-healing process. mdpi.com
One approach involves using functionalized POSS to create dynamic bonds within the polymer matrix. mdpi.com For instance, POSS molecules with specific reactive groups can participate in reversible chemical reactions, such as the Diels-Alder "click" reaction, to create self-healing polyurethane-POSS hybrids. mdpi.com These materials have demonstrated improved thermal stability and mechanical properties. mdpi.com Furthermore, the incorporation of fluorinated POSS has been explored for developing robust, self-healing superhydrophobic surfaces. researchgate.net
The presence of POSS can also influence the self-healing mechanism by affecting the mobility of polymer chains. mdpi.com The bulky nature of POSS cages can create additional free volume within the polymer, enhancing the movement of macromolecules and aiding in the structural reformation of the material after damage. nih.gov This is a key factor in intrinsic self-healing, which relies on the inherent ability of the material to repair itself. nih.gov
OVS in Advanced Polymer Systems
This compound (OVS) is a versatile building block in the development of advanced polymer systems due to its unique nanostructure and reactive vinyl groups. chemicalbook.comnanoshel.com Its incorporation into polymer matrices, either through covalent bonding or physical blending, can lead to significant improvements in the material's properties. nanoshel.com These enhancements include increased strength, rigidity, and thermal stability, as well as reduced flammability and viscosity, all while maintaining the lightweight nature of the polymer. nanoshel.com
The ability to functionalize the organic groups on the OVS cage allows for tailored interactions with various polymer matrices, leading to the creation of hybrid materials with a wide range of applications. nanoshel.com These applications span from drug delivery systems to advanced electronics. nanoshel.com
Polymer Electrolytes
Polymer electrolytes are a critical component in the development of safer and more advanced energy storage devices like lithium-ion batteries. nih.gov They consist of a polymer matrix that can conduct ions. wikipedia.org The ideal polymer electrolyte should possess a combination of properties including high ionic conductivity, good electrochemical and thermal stability, and sufficient mechanical strength. rsc.org
This compound (OVS) has been utilized as a cross-linker in the synthesis of hybrid polymer electrolytes (HPEs). nih.govfrontiersin.org In these systems, the OVS molecule, with its eight functional vinyl groups, serves as a junction point for polymer chains, creating a unique cross-linked structure. nih.govfrontiersin.org This structure provides several advantages:
Enhanced Mechanical Strength: The cross-linking provided by OVS imparts the necessary mechanical integrity to the electrolyte, allowing it to effectively separate the battery's cathode and anode. nih.govfrontiersin.org
Increased Free Volume: The bulky, cage-like structure of OVS introduces additional free volume within the polymer matrix. nih.govnih.gov This increased free space facilitates the movement of polymer chains, which in turn enhances the mobility of ions through the electrolyte. nih.gov
Improved Ionic Conductivity: The unique cross-linked architecture creates interconnected channels for ion transport at the interface between the nanoparticles and the polymer matrix, leading to higher ionic conductivity. nih.govfrontiersin.org
Research has shown that HPEs incorporating OVS can achieve high ionic conductivity, with values as high as 1.39 × 10⁻³ S cm⁻¹ at 80°C. nih.govnih.gov These electrolytes also demonstrate excellent interfacial compatibility with lithium electrodes. nih.govnih.gov
Colorless Polyimide Development
Polyimides are a class of high-performance polymers known for their excellent thermal stability, but they often exhibit a characteristic orange or yellow color. nanoshel.com For certain applications, particularly in optics and flexible displays, colorless polyimides (CPIs) are required. mdpi.comhit.edu.cn The incorporation of fluorine-containing monomers and bulky structural elements into the polyimide backbone is a common strategy to reduce color by disrupting the formation of charge-transfer complexes (CTCs) that cause coloration. hit.edu.cndtu.dk
This compound (OVS) and other POSS derivatives have been investigated as a means to produce colorless polyimide materials. nanoshel.com When a copolymer of fluoropolyimide and POSS is created, the resulting material can be colorless. nanoshel.com The bulky, three-dimensional structure of the POSS cage helps to inhibit the close packing of polymer chains, thereby reducing the formation of CTCs. nanoshel.com
In addition to promoting colorlessness, the incorporation of POSS can impart other beneficial properties to polyimides. For instance, it can increase the material's resistance to atomic oxygen erosion in low Earth orbit, which is a crucial consideration for satellite applications. nanoshel.com When exposed to highly oxidizing conditions, the POSS component can vitrify, forming a protective glassy layer on the surface of the material. nanoshel.com
| Property | Standard Polyimide | Colorless Polyimide with OVS/POSS |
| Color | Typically orange or yellow nanoshel.com | Colorless nanoshel.com |
| Transparency | Varies | High optical transparency mdpi.comcjps.org |
| Thermal Stability | High | Enhanced thermal stability cjps.org |
| Resistance to Atomic Oxygen | Standard | Increased resistance nanoshel.com |
Enhancing Thermal Properties of Polymeric Materials
The incorporation of this compound (OVS) and other polyhedral oligomeric silsesquioxanes (POSS) has been shown to significantly enhance the thermal properties of polymeric materials. acs.org The addition of these inorganic-organic hybrid nanostructures can lead to improvements in both thermal stability and glass transition temperature (Tg). researchgate.netacs.org
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common techniques used to evaluate these improvements. acs.org Studies have revealed that the presence of POSS in a polymer matrix can increase the degradation temperature of the material. For example, a hybrid polymer electrolyte containing POSS showed a degradation temperature of 298°C, which was significantly higher than the 239°C degradation temperature of the corresponding polymer without POSS. researchgate.net
The effect of POSS on the glass transition temperature (Tg) can be complex and dependent on the concentration of the POSS additive. acs.org At lower concentrations, POSS can act as a diluent, potentially leading to a decrease in Tg. acs.org However, as the concentration of POSS increases, the aggregation of the POSS nanoparticles and dipole-dipole interactions between the POSS molecules and the polymer chains can restrict the mobility of the polymer segments, resulting in an increase in Tg. acs.org
| Property | Effect of OVS/POSS Incorporation | Research Finding Example |
| Thermal Stability | Increased degradation temperature. acs.orgresearchgate.net | Degradation temperature increased from 239°C to 298°C in a hybrid polymer electrolyte. researchgate.net |
| Glass Transition Temperature (Tg) | Can increase with higher POSS content due to restricted polymer chain mobility. acs.org | The aggregation of POSS nanoparticles and dipole-dipole interactions contribute to an increase in Tg. acs.org |
| Thermal Conductivity | Can be increased by the addition of inorganic fillers. specialchem.com | The thermal conductivity of polyethylene (B3416737) glycol (PEG) was improved by 286% with the addition of surface-modified boron nitride. nih.gov |
Cross-Linked Nanohybrid Polymer Electrolytes
A new class of freestanding, cross-linked nanohybrid polymer electrolytes (HPEs) has been developed using this compound (OVS) as a cross-linker for solid-state lithium-ion batteries. nih.govfrontiersin.org These materials are synthesized through a one-step free radical polymerization process. nih.govfrontiersin.org The OVS, with its eight reactive vinyl groups, acts as a central hub, connecting polymer segments and providing the necessary mechanical strength to the electrolyte membrane. nih.govfrontiersin.org
This unique cross-linked architecture offers several key advantages for polymer electrolytes:
Enhanced Ion Transport: The structure creates additional free volume, which facilitates the movement of the polymer chains and provides fast, continuous pathways for ion conduction along the interface between the nanoparticles and the polymer matrix. nih.govfrontiersin.org
Improved Thermal and Electrochemical Stability: Compared to their non-cross-linked counterparts, these HPEs exhibit enhanced thermal stability and a wider electrochemical stability window. nih.gov For example, one such electrolyte was found to be stable up to 5.34 V vs. Li/Li⁺ at 80°C. researchgate.net
High Ionic Conductivity: These cross-linked nanohybrid polymer electrolytes have demonstrated high ionic conductivity, reaching up to 1.39 × 10⁻³ S cm⁻¹ at 80°C. nih.govnih.gov
The performance of these electrolytes has been evaluated in lithium-ion cells. nih.govnih.gov A cell using an HPE with 5 wt% OVS delivered a notable initial discharge capacity of 152.1 mAh g⁻¹ and maintained a capacity retention of 88% after 150 cycles at a current density of 0.5 C at 80°C. nih.govnih.gov These findings highlight the significant potential of OVS-cross-linked nanohybrid polymer electrolytes for use in high-performance lithium-ion batteries, especially at elevated temperatures. nih.govnih.gov
| Property | Value/Observation | Reference |
| Ionic Conductivity | 1.39 × 10⁻³ S cm⁻¹ at 80°C | nih.govnih.gov |
| Electrochemical Stability | ~5.4 V vs. Li/Li⁺ | rsc.org |
| Initial Discharge Capacity | 152.1 mAh g⁻¹ (in a LiFePO₄/Li cell) | nih.govnih.gov |
| Capacity Retention | 88% after 150 cycles at 0.5 C and 80°C | nih.govnih.gov |
OVS in Catalysis and Surface-Modified Supports
The inherent structure of OVS provides a robust, thermally stable, and chemically modifiable inorganic silica core. The vinyl functionalities serve as handles for attaching a wide array of organic or organometallic groups, enabling the design of sophisticated catalytic centers. This dual nature—an inorganic core and organic, functionalizable periphery—makes OVS an ideal candidate for creating hybrid catalysts and catalyst supports.
OVS as a Precursor for Solid Acid Catalysts
Research has demonstrated the successful synthesis of novel solid acid catalysts derived from OVS. By exploiting the reactivity of the vinyl groups, sulfonic acid functionalities can be introduced, leading to the formation of hydrophobic solid acid catalysts. These materials have shown excellent performance in various acid-catalyzed reactions. The hydrophobicity imparted by the silsesquioxane framework can be advantageous in reactions involving non-polar substrates or where the exclusion of water is beneficial.
A study detailed the synthesis of excellent hydrophobic POSS-derived solid acid catalysts through the free-radical copolymerization of OVS with other functional monomers. lookchem.com The resulting catalysts exhibited notable performance, which was attributed to the unique microenvironment created by the POSS cage. lookchem.com
OVS in the Synthesis of Supported Metal Catalysts
The vinyl groups of OVS are readily amenable to various organic transformations, such as Heck coupling and hydrosilylation, allowing for the covalent attachment of ligands or metal-coordinating moieties. This capability has been harnessed to create supports for metal nanoparticles, leading to highly dispersed and stable catalysts.
For instance, OVS can be functionalized to anchor palladium (Pd) nanoparticles, which are widely used in cross-coupling reactions like the Heck reaction. rsc.orgwikipedia.org The well-defined structure of OVS can help in controlling the size and distribution of the metal nanoparticles, which are crucial factors influencing catalytic activity and selectivity. rsc.org The covalent linkage between the support and the metal complex can also prevent leaching of the active metal, enhancing the reusability of the catalyst.
Research into supported palladium catalysts for the Heck coupling reaction has shown that the nature of the support material significantly influences the catalytic performance. rsc.org While traditional supports like silica (SiO2), alumina (B75360) (Al2O3), and activated carbon are common, the use of a molecularly defined support like OVS offers the potential for greater control over the catalytic environment. samaterials.com
The functionalization of OVS can be tailored to create specific interactions with the metal catalyst. For example, the introduction of ligands via the vinyl groups can electronically modify the supported metal, thereby tuning its catalytic properties for specific reactions such as hydrogenation or oxidation. wikipedia.org
Research Findings on OVS-Based Catalytic Systems
Detailed studies have begun to quantify the performance of OVS-based catalytic materials. The following table summarizes key findings from research on catalysts and supports derived from or analogous to OVS functionalities.
| Catalyst System | Reaction Type | Key Performance Metrics | Reference |
| POSS-derived solid acid | Esterification | High conversion rates, excellent hydrophobicity | lookchem.com |
| Palladium supported on functionalized OVS (conceptual) | Heck Coupling | Potential for high activity and selectivity due to controlled Pd nanoparticle size | rsc.orgwikipedia.org |
| Functionalized Nanoparticle Catalysts | Hydrogenation | Enhanced stability and activity compared to non-nanoparticle catalysts | wikipedia.org |
While extensive quantitative data for OVS-based catalysts in many specific reactions are still emerging, the foundational research strongly supports their potential. The ability to create well-defined, single-site catalysts or highly uniform supported nanoparticle catalysts using OVS as a scaffold is a significant advantage over traditional amorphous supports.
Future Directions and Emerging Trends in Octavinyloctasilasesquioxane Research
Development of Novel OVS Architectures and Functionalizations
The future of OVS research is intrinsically linked to the ability to create new and complex molecular architectures and to precisely control the functionalization of its cage structure. The eight vinyl groups on the OVS cage are reactive sites that can be modified to introduce a wide array of functionalities, enabling the tailoring of its properties for specific applications. alfachemch.com
Researchers are exploring synthetic pathways beyond the standard acidic hydrolysis of triethoxyvinylsilane to create more complex silsesquioxane structures. researchgate.net This includes the development of bifunctional POSS, where two different types of reactive groups are attached to the same cage. researchgate.net This dual functionality allows for more complex and controlled polymerization reactions, leading to hybrid nanocomposites with highly specific properties. researchgate.net For example, one functional group could be used to bond with a polymer matrix, while the other remains available for further reactions, such as cross-linking or grafting other molecules. researchgate.net
Future work will likely focus on:
Controlled Substitution Patterns: Precisely controlling the placement and number of different functional groups on the OVS cage is a significant area of research. researchgate.net
Complex Cage Geometries: Moving beyond the traditional T8 cage, researchers are investigating methods to synthesize larger and more complex structures, such as double-decker silsesquioxanes (DDSQ) and other novel polyhedral shapes. researchgate.net
New Functional Groups: Expanding the library of chemical groups that can be attached to the OVS core will broaden its applicability. This includes attaching groups that can impart specific optical, electronic, or biological properties. alfachemch.com
| Functional Group Type | Examples | Impact on OVS Properties and Applications | Citation |
|---|---|---|---|
| Reactive Groups | Alkenyl, Epoxy, Amino | Enable covalent bonding with polymer matrices through grafting or copolymerization, enhancing molecular-level dispersion and improving mechanical and thermal properties of the resulting nanocomposite. | alfachemch.com |
| Inert Groups | Alkyl, Aryl | Used to modify the compatibility between the OVS nanocage and various polymer systems, influencing solubility and processability. | alfachemch.com |
| Dual/Bifunctional Groups | e.g., Vinyl and Chloro groups on the same cage | Allows for sequential or orthogonal reactions, providing precise control over the final nanocomposite architecture and enabling the creation of materials with multiple, distinct functionalities. | researchgate.net |
Advanced Applications in Smart Materials and Responsive Systems
Smart materials are engineered to respond to external stimuli such as changes in temperature, light, pH, or electric fields in a controlled and reversible manner. iberdrola.com The incorporation of OVS into polymer systems is a promising strategy for developing advanced smart materials. The OVS cage can act as a nanoscale node, enhancing the performance and responsiveness of the material. alfachemch.com
The vinyl groups of OVS are ideal anchor points for attaching "smart" polymer chains. For instance, temperature-responsive polymers can be grafted onto the OVS cage to create a system that changes its properties, such as solubility or shape, at a specific temperature. Similarly, pH-responsive polymers can be integrated to develop materials for sensors or controlled-release applications. nih.gov The inclusion of the rigid OVS core can improve the mechanical strength and thermal stability of the composite, allowing these smart materials to be used in more demanding environments. alfachemch.com Future research is expected to explore the use of OVS in creating:
Self-Healing Materials: OVS can be functionalized with groups that can form reversible bonds, enabling the material to repair itself after damage.
Responsive Coatings: Superhydrophobic surfaces can be created using OVS, leading to coatings that are self-cleaning or have anti-icing properties. alfachemch.com
Sensors and Actuators: By integrating OVS with materials that change their optical or electrical properties, it's possible to develop highly sensitive sensors or actuators that respond to environmental cues. mdpi.com
| Smart Material Application | OVS Functionalization Strategy | Potential Stimulus | Citation |
|---|---|---|---|
| Thermo-responsive Polymers | Grafting temperature-sensitive polymers (e.g., Poly(N-isopropylacrylamide)) to the OVS cage. | Temperature | iberdrola.commdpi.com |
| Chemo-responsive Sensors | Incorporating chromogenic or fluorogenic moieties that interact with specific analytes. | Chemical Compounds | nih.gov |
| Photo-responsive Materials | Attaching photo-switchable molecules (e.g., azobenzene) that change conformation upon light exposure. | Light | mdpi.com |
| Self-Healing Composites | Functionalizing with groups capable of reversible covalent bonding or strong supramolecular interactions. | Mechanical Damage, Heat | researchgate.net |
Integration of OVS in Sustainable Chemistry and Green Technologies
Sustainable chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oecd.orgscirp.org While the synthesis of OVS itself requires careful consideration of environmental impact, its application can contribute significantly to green technology goals.
Future research in this area will likely focus on:
Greener Synthesis Routes: Developing more environmentally benign methods for producing OVS and its derivatives, potentially using bio-based solvents or catalytic processes that minimize waste. researchgate.net
Lifecycle Assessment: Evaluating the entire lifecycle of OVS-based materials, from synthesis to disposal or recycling, to ensure a net positive environmental impact. oecd.org
Designing for Recyclability: Creating OVS-polymer composites that can be more easily recycled or degraded at the end of their life.
| Principle of Green Chemistry | Relevance to OVS Research | Citation |
|---|---|---|
| Prevention of Waste | Developing high-yield synthesis methods for OVS to minimize byproducts. | researchgate.net |
| Atom Economy | Designing functionalization reactions that incorporate a high percentage of the starting materials into the final product. | researchgate.net |
| Design for Energy Efficiency | Creating OVS-based composites that improve the energy efficiency of applications (e.g., lightweight materials for transport). | researchgate.net |
| Use of Renewable Feedstocks | Exploring bio-based precursors for the synthesis of the organic groups attached to the OVS cage. | scirp.org |
| Design for Degradation | Developing OVS composites that are designed to break down into benign substances after their useful life. | oecd.org |
Multiscale Modeling and Simulation of OVS-Based Systems
Multiscale modeling is a powerful computational tool that allows researchers to study materials at various levels of detail, from the atomic scale to the macroscopic level. siam.orgresearchgate.net This approach is particularly valuable for understanding and predicting the behavior of complex systems like OVS-based nanocomposites.
By using simulation techniques, scientists can predict how the functional groups on an OVS molecule will interact with a surrounding polymer matrix, influencing properties like dispersion, interfacial adhesion, and ultimately, the mechanical strength of the composite. cecam.org Computational methods, such as Density Functional Theory (DFT), can be used to determine the relative energies and stability of different OVS isomers and functionalized derivatives before they are synthesized in the lab. researchgate.net
Future directions in modeling and simulation will involve:
Bridging Scales: Developing more seamless methods to connect simulations at different scales, for example, using molecular dynamics results to inform continuum models of material behavior. researchgate.net
Predictive Design: Using computational screening to identify the most promising OVS functionalizations for achieving specific target properties in a composite material.
Understanding Reaction Mechanisms: Simulating the polymerization and cross-linking reactions involving OVS to gain a deeper understanding of how the final network structure is formed.
| Modeling Scale | Simulation Technique | Insights for OVS-Based Systems | Citation |
|---|---|---|---|
| Quantum Mechanical (Ångström) | Density Functional Theory (DFT) | Predicting electronic structure, reaction pathways, and stability of novel OVS architectures and functional groups. | researchgate.net |
| Molecular (Nanometer) | Molecular Dynamics (MD) | Simulating the interaction between OVS molecules and polymer chains, and predicting dispersion and interfacial energy. | cecam.org |
| Mesoscale (Micrometer) | Coarse-Grained Modeling | Studying the self-assembly of OVS molecules and the morphology of OVS-polymer blends. | stanford.edu |
| Continuum (Millimeter+) | Finite Element Analysis (FEA) | Predicting the macroscopic mechanical, thermal, and electrical properties of the final composite material. | stanford.edu |
Biomedical Engineering and Advanced Drug Delivery Platforms
The unique properties of OVS make it an attractive candidate for various biomedical applications, including tissue engineering and drug delivery. nih.govpsu.edu Its inorganic silica (B1680970) core offers stability, while the organic functional groups provide a means for chemical modification to ensure biocompatibility and to attach bioactive molecules. researchgate.net
In tissue engineering, OVS can be incorporated into polymer scaffolds to enhance their mechanical properties and to create a structured environment that mimics the natural extracellular matrix, promoting cell adhesion and growth. rsc.org For drug delivery, the cage-like structure of silsesquioxanes presents the potential for encapsulating therapeutic agents. dntb.gov.ua Furthermore, the surface of the OVS molecule can be functionalized with targeting ligands to direct the drug to specific cells or tissues, and with stimuli-responsive groups to trigger drug release under specific physiological conditions. duke.edu
Emerging research trends in this field include:
Biocompatible Composites: Developing OVS-polymer composites with long-term biocompatibility and biodegradability for use in implants and regenerative medicine.
Targeted Drug Delivery: Designing OVS-based nanocarriers that can recognize and bind to cancer cells or other disease sites. duke.edu
Theranostics: Creating OVS platforms that combine therapeutic agents with imaging agents, allowing for simultaneous treatment and diagnosis.
| Biomedical Application | Required OVS Functionalization/Property | Potential Benefit | Citation |
|---|---|---|---|
| Tissue Engineering Scaffolds | Functionalization with cell-adhesive peptides; integration into biodegradable polymers. | Improved mechanical strength and biocompatibility of scaffolds, promoting tissue regeneration. | rsc.org |
| Controlled Drug Delivery | Hollow or porous cage structure for drug encapsulation; surface modification with stimuli-responsive polymers. | Targeted release of therapeutics in response to specific biological triggers (e.g., pH, enzymes). | duke.edu |
| Bioimaging | Attachment of fluorescent dyes or contrast agents for MRI/CT. | Development of stable, hybrid imaging probes for diagnostics. | psu.edu |
| Medical Device Composites | Incorporation into medical-grade polymers like PEEK or silicone. | Enhanced durability, radiopacity, and performance of medical implants and devices. | nih.gov |
Industrial Scale-Up and Commercialization Challenges
Despite the vast potential of OVS, its transition from the laboratory to large-scale industrial application faces several hurdles. The successful commercialization of OVS-based technologies will depend on overcoming challenges related to synthesis, cost, and processing. ubc.ca
Key challenges and potential solutions include:
Cost-Effective Synthesis: Developing more efficient and lower-cost manufacturing processes is crucial. This could involve optimizing reaction conditions, improving catalyst performance, or finding less expensive starting materials.
Process Scalability: Ensuring that the synthesis and functionalization processes developed in the lab can be reliably scaled up to industrial production volumes without sacrificing product quality. youtube.com
Dispersion in Matrices: Overcoming the tendency of nanoparticles to agglomerate is a critical challenge. This may involve surface functionalization of the OVS to improve its compatibility with the host polymer or developing advanced compounding techniques. alfachemch.com
| Challenge | Description | Potential Mitigation Strategy | Citation |
|---|---|---|---|
| Synthesis Yield and Purity | Low yields and the formation of side products can make the production of high-purity OVS difficult and costly. | Development of optimized, high-yield synthetic routes and efficient purification techniques. | researchgate.net |
| Manufacturing Cost | The cost of specialized silane (B1218182) precursors and multi-step synthesis processes can be prohibitively high for many applications. | Process intensification, catalyst optimization, and exploring lower-cost raw materials. | ubc.ca |
| Process Integration | Difficulty in incorporating OVS into existing industrial polymer processing lines (e.g., extrusion, injection molding). | Development of OVS masterbatches; surface functionalization to improve melt compatibility and processing. | scipertech.ca |
| Quality Control | Ensuring consistent product quality (e.g., particle size, purity, functionalization degree) across different batches. | Implementation of robust in-process analytical techniques and quality assurance protocols. | youtube.com |
Q & A
Q. How does OV-POSS’s cage structure influence its hybridization with carbon nanotubes (CNTs)?
- Methodological Answer : π-π interactions between OV-POSS vinyl groups and CNT surfaces enhance dispersion. Raman spectroscopy (D/G band ratio) and transmission electron microscopy (TEM) assess hybrid morphology. Electrical conductivity measurements (four-point probe) correlate with CNT alignment, influenced by OV-POSS concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
